Flunixin-d3
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583582 | |
| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-60-6 | |
| Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015856-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Flunixin-d3 chemical structure and properties
An In-Depth Technical Guide to Flunixin-d3: Chemical Structure, Properties, and Applications
Introduction
This compound is the deuterated analog of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1] As an isotopically labeled compound, this compound serves as an invaluable internal standard for the highly accurate quantification of Flunixin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, metabolism, and analytical applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Flunixin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group. This substitution results in a mass shift of +3, which is readily distinguishable in mass spectrometry.[4]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylic acid | [2][5] |
| Synonyms | Flunixin D3 (methyl D3), Sch 14714-d3 | [1][5] |
| CAS Number | 1015856-60-6 | [1][2][5] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ | [2][4] |
| Molecular Weight | 299.26 g/mol | [4][5][6] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C | [7] |
Mechanism of Action
The pharmacological activity of Flunixin, and by extension the biological context for this compound's use, is rooted in its inhibition of cyclooxygenase (COX) enzymes.[8] Flunixin is a non-selective inhibitor of both COX-1 and COX-2.[2][3][9] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain (analgesia), and fever (antipyresis).[8][10][11] By blocking this pathway, Flunixin effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[8][10] this compound, being a stable isotope-labeled version, is expected to have the same mechanism of action but is primarily used as a tracer and internal standard rather than for its therapeutic effects.[1]
Metabolism
The metabolism of Flunixin has been characterized in several species. The primary metabolic pathway involves hydroxylation of the parent compound.[12] In horses and cattle, Flunixin is biotransformed into 5-hydroxyflunixin (5-OH flunixin).[12] This reaction is catalyzed by members of the cytochrome P450 (CYP450) enzyme superfamily.[12] Specifically, studies in horses have identified that several members of the equine CYP3A family and CYP1A1 are capable of this biotransformation.[12][13] This metabolic process is a key factor in the drug's clearance and pharmacokinetic profile.[14]
Experimental Protocols and Applications
The principal application of this compound is as an internal standard for the quantitative analysis of Flunixin in biological samples.[15] Its utility stems from its chemical similarity to the unlabeled analyte and its distinct mass, which allows for correction of variations during sample preparation and analysis.[15]
General Protocol for Flunixin Quantification by LC-MS/MS
This protocol outlines a general procedure for determining Flunixin concentrations in a biological matrix (e.g., bovine muscle, plasma) using this compound as an internal standard.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.[15]
-
Create a working internal standard (IS) solution by diluting the stock solution (e.g., to 0.4 µg/mL).[15]
-
Prepare calibration curve standards by spiking known amounts of unlabeled Flunixin into blank biological matrix samples.
-
For each calibration standard, quality control (QC) sample, and unknown sample, add a fixed volume of the this compound IS working solution.[15]
-
-
Extraction:
-
Perform a protein precipitation and extraction by adding a solvent such as acetonitrile to the samples.
-
Vortex the samples to ensure thorough mixing and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains Flunixin and this compound.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis:
-
Achieve chromatographic separation using a reverse-phase column (e.g., C18).
-
Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both Flunixin and this compound in Selected Reaction Monitoring (SRM) mode.[15]
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Flunixin to the peak area of this compound against the known concentration of Flunixin in the calibration standards.
-
Determine the concentration of Flunixin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential analytical tool for researchers and professionals in the fields of veterinary medicine, pharmacology, and drug metabolism. Its properties as a stable isotope-labeled internal standard enable precise and accurate quantification of Flunixin, facilitating pharmacokinetic studies, residue analysis, and drug development. A thorough understanding of its chemical properties, the mechanism of the parent compound, and established analytical protocols is critical for its effective application in a scientific setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Biochemicals - CAT N°: 35056 [bertin-bioreagent.com]
- 4. This compound VETRANAL , analytical standard 1015856-60-6 [sigmaaldrich.com]
- 5. This compound | C14H11F3N2O2 | CID 16212207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses | MDPI [mdpi.com]
- 10. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. norbrook.com [norbrook.com]
- 15. academic.oup.com [academic.oup.com]
Flunixin-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Flunixin-d3, focusing on its core properties, its role as an internal standard in analytical chemistry, and the mechanism of action of its non-deuterated counterpart, Flunixin.
This compound is the deuterated form of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID). Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Flunixin in biological samples using mass spectrometry-based methods.[1][2][3]
Core Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1015856-60-6 | [1][4][5][6][7] |
| Molecular Weight | 299.26 g/mol | [1][5][6][8] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ | [4][5][6] |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8] By blocking this pathway, Flunixin effectively reduces the synthesis of prostaglandins, thereby mitigating inflammatory responses.[4][8] While the anti-inflammatory benefits are primarily derived from COX-2 inhibition, the inhibition of COX-1 can be associated with gastrointestinal side effects.[9]
Figure 1: Inhibition of COX-1 and COX-2 by Flunixin.
Experimental Protocol: Quantification of Flunixin in Bovine Muscle using LC-MS/MS
The following is a detailed methodology for the quantitative determination of Flunixin in bovine muscle, utilizing this compound as an internal standard. This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3]
1. Sample Preparation
-
Homogenization: Weigh 200 mg of blank bovine homogenate tissue sample.
-
Spiking: For calibration curves and quality control samples, add specific volumes of Flunixin working solutions to achieve desired concentrations (e.g., 10, 15, 20, 30, and 40 µg kg⁻¹).[2]
-
Internal Standard Addition: Add 20 µL of a 0.4 µg mL⁻¹ this compound working solution to each sample, resulting in a concentration of 40 µg kg⁻¹.[2]
-
Extraction: Add acetonitrile to the sample, vortex, and centrifuge to separate the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent mixture.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reverse-phase column with a programmed gradient elution.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer with positive electrospray ionization (ESI) in selected reaction monitoring (SRM) mode. Monitor one precursor ion and two product ions for both Flunixin and this compound.
3. Data Analysis
-
Quantification: Determine the concentration of Flunixin in the samples by comparing the peak area ratio of Flunixin to that of the internal standard (this compound) against the calibration curve.
Figure 2: Workflow for Flunixin quantification.
References
- 1. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. norbrook.com [norbrook.com]
- 8. nbinno.com [nbinno.com]
- 9. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flunixin-d3 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Flunixin-d3 in research, primarily focusing on its role as an internal standard in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document details the underlying principles, experimental protocols, and data interpretation for the accurate determination of Flunixin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative of Internal Standards in Quantitative Analysis
In quantitative bioanalysis, particularly in complex matrices such as plasma, milk, and tissue, achieving accurate and precise measurements is paramount. The inherent variability in sample preparation, potential for matrix effects (ion suppression or enhancement), and fluctuations in instrument response can significantly impact the reliability of results. To mitigate these challenges, an internal standard (IS) is a critical component of the analytical workflow. An ideal internal standard is a compound that is chemically and physicochemically similar to the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.
This compound is a deuterated analog of Flunixin, where three hydrogen atoms on the methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Flunixin but has a molecular weight that is three Daltons higher. This mass difference allows for its distinct detection by a mass spectrometer, while its similar chemical properties ensure that it behaves nearly identically to the unlabeled Flunixin during sample extraction, chromatography, and ionization.
Core Application: this compound as an Internal Standard
The primary and most critical use of this compound in research is as an internal standard for the quantification of Flunixin in biological samples by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, any loss of analyte during the procedure or variations in instrument response will affect both the analyte and the internal standard proportionally. The final quantification is then based on the ratio of the analyte's response to the internal standard's response, leading to a more accurate and precise measurement.
Quantitative Data for LC-MS/MS Analysis
The following tables summarize the key quantitative parameters for the analysis of Flunixin using this compound as an internal standard. These parameters are essential for setting up and optimizing an LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for Flunixin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Flunixin | 297.1 | 279.0 | 263.9 | 22 |
| This compound | 300.1 | 282.0 | 213.0 | Not specified |
Note: Collision energies can vary depending on the instrument and should be optimized.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B (0-0.5 min), 5-60% B (0.5-5.5 min), 60-100% B (5.5-6.0 min), 100% B (6.0-10.0 min), 100-5% B (10.0-10.2 min), 5% B (10.2-12.0 min) |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of Flunixin from common biological matrices using this compound as an internal standard.
Protocol 1: Extraction from Bovine Muscle[1][2][3]
-
Sample Homogenization: Homogenize 2 grams of bovine muscle tissue.
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample. For calibration standards and quality controls, add the appropriate concentrations of Flunixin standard solutions.
-
Extraction: Add 10 mL of a 1:4 (v/v) water:acetonitrile solution to the sample.
-
Shaking and Centrifugation: Shake the mixture for 5 minutes and then centrifuge at 4,700 x g for 10 minutes at 4°C.
-
Cleanup: Transfer the supernatant to a new tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile. Shake for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.
-
Evaporation: Transfer 5 mL of the acetonitrile extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% acetonitrile in 0.1% formic acid).
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction from Milk[4]
-
Sample Preparation: Place 2 grams of milk into a 50 mL centrifuge tube.
-
Spiking: Add the this compound internal standard solution. For calibrators and QCs, add the appropriate Flunixin standard solutions.
-
Protein Precipitation and Extraction: Add 100 µL of EDTA solution and shake for 3 minutes. Then, add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane. Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
-
Cleanup: Decant the supernatant into a 15 mL centrifuge tube containing 150 mg of C18 sorbent. Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
Analysis: Filter and inject into the LC-MS/MS system.
Protocol 3: Extraction from Plasma[5][6][7]
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Acidification: Add 100 µL of 4% aqueous phosphoric acid.[4]
-
Protein Precipitation: Add a protein precipitating agent such as acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Analysis: Filter and inject into the LC-MS/MS system.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of a typical quantitative analysis of Flunixin using this compound as an internal standard.
Caption: Workflow for Flunixin quantification using this compound.
Signaling Pathway Context
While this compound itself is not pharmacologically active, its use is integral to studying the pharmacokinetics and pharmacodynamics of Flunixin. Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the simplified signaling pathway affected by Flunixin.
Caption: Flunixin's inhibition of the COX pathway.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Flunixin. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary accuracy and precision to reliably determine Flunixin concentrations in various biological matrices. The detailed protocols and data presented in this guide offer a comprehensive resource for the development and implementation of robust bioanalytical methods for pharmacokinetic, toxicokinetic, and residue monitoring studies of Flunixin.
References
In-Depth Technical Guide: Synthesis and Characterization of Deuterated Flunixin (Flunixin-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Flunixin, specifically Flunixin-d3. This isotopically labeled analog is a critical internal standard for the quantitative analysis of Flunixin in various biological matrices, ensuring accuracy and reliability in pharmacokinetic, metabolic, and residue studies.
Introduction
Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Accurate quantification of Flunixin is essential for regulatory compliance, dosage optimization, and safety assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample processing.[2][3][4]
This compound is structurally identical to Flunixin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group.[5] This mass shift of +3 atomic mass units allows for its differentiation from the unlabeled drug in a mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly during extraction, chromatography, and ionization.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the preparation of the deuterated intermediate, 2-(methyl-d3)-3-(trifluoromethyl)aniline, followed by its condensation with 2-chloronicotinic acid.
Step 1: Synthesis of 2-(methyl-d3)-3-(trifluoromethyl)aniline
Proposed Experimental Protocol:
A detailed, validated protocol for the synthesis of 2-(methyl-d3)-3-(trifluoromethyl)aniline is not publicly available. However, a general approach can be proposed based on standard organic chemistry techniques. One possible route could involve the reduction of a suitable precursor, such as a deuterated nitromethane, to form deuterated methylamine, which can then be used in a subsequent reaction to introduce the CD3 group onto the aniline ring structure.
Step 2: Synthesis of this compound
The final step in the synthesis of this compound is the coupling of 2-(methyl-d3)-3-(trifluoromethyl)aniline with 2-chloronicotinic acid. This reaction is a nucleophilic aromatic substitution. While a specific protocol for the deuterated version is not published, the conditions are expected to be similar to those for the synthesis of unlabeled Flunixin.[6][7]
Experimental Protocol:
-
Reactants: 2-(methyl-d3)-3-(trifluoromethyl)aniline and 2-chloronicotinic acid.
-
Catalyst: A suitable catalyst, such as boric acid, can be used to facilitate the reaction.[6][7]
-
Solvent: The reaction can be carried out under solvent-free conditions or in a high-boiling point solvent like ethylene glycol.[4]
-
Temperature: The reaction mixture is typically heated to a high temperature, for example, 120°C, to drive the reaction to completion.[7]
-
Reaction Time: The reaction time can vary depending on the specific conditions but is generally in the range of several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent to yield this compound of high purity.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H NMR and ²H NMR would be informative.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Flunixin, with the key difference being the absence of the singlet corresponding to the methyl protons. The aromatic and other protons on the molecule will show characteristic chemical shifts and coupling patterns.
-
²H NMR Spectroscopy: A ²H NMR spectrum would show a signal corresponding to the deuterium atoms in the -CD₃ group, confirming the location of the isotopic label.
Predicted ¹H NMR Data: While an experimental spectrum is not publicly available, the predicted chemical shifts for the non-deuterated protons of this compound would be consistent with the known spectrum of Flunixin. The characteristic signal for the methyl group in Flunixin would be absent in the spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which is crucial for developing quantitative LC-MS/MS methods.
Quantitative Mass Spectrometry Data:
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and product ions of Flunixin and this compound, which are essential for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments in quantitative analysis.[2][3]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Flunixin | 297.1 | 279.1 | 251.1 |
| This compound | 300.1 | 282.1 | 254.1 |
Fragmentation Pathway:
In the positive ion electrospray ionization mode, Flunixin and this compound are protonated to form the precursor ions [M+H]⁺. In the collision cell of a tandem mass spectrometer, these precursor ions are fragmented. The primary fragmentation involves the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The +3 m/z shift is maintained in the major fragment ions of this compound compared to Flunixin.
Mass Spectrometry Fragmentation Workflow:
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
This technical guide outlines the synthesis and characterization of deuterated Flunixin (this compound). While a detailed, publicly available experimental protocol for the synthesis is limited, a logical synthetic pathway has been proposed based on established chemical reactions. The characterization of this compound is well-defined, particularly its mass spectrometric behavior, which is critical for its application as an internal standard in quantitative analytical methods. The data and methodologies presented here provide a valuable resource for researchers and professionals involved in drug development and analysis, facilitating the accurate and reliable quantification of Flunixin in various scientific and regulatory contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. jrfglobal.com [jrfglobal.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Flunixin-d3 Analytical Standard: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical standard for Flunixin-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1] Intended for use as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications, this compound is a critical tool for accurate and precise measurement of Flunixin in various biological matrices.[1]
Core Specifications and Properties
This compound is a stable isotope-labeled version of Flunixin, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling results in a mass shift of +3 atomic mass units, allowing for its differentiation from the unlabeled analyte by mass spectrometry while maintaining nearly identical chemical and physical properties.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the this compound analytical standard is presented in Table 1.
| Property | Specification |
| Chemical Name | 2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid |
| Synonym(s) | 2-[2-Methyl-d3-3-(trifluoromethyl)phenylamino]nicotinic acid |
| CAS Number | 1015856-60-6 |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ |
| Molecular Weight | 299.26 g/mol |
| Appearance | Solid |
| Purity | Varies by supplier, typically ≥98% |
| Isotopic Purity | Deuterium Incorporation ≥99% |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
| Storage | -20°C |
| Stability | ≥ 4 years when stored properly |
Supplier-Specific Specifications
The purity and specifications of this compound analytical standards can vary between suppliers. Table 2 provides a comparison of specifications from prominent chemical suppliers.
| Supplier | Product Line | Purity Specification | Format |
| Sigma-Aldrich | VETRANAL® | Analytical Standard Grade | Neat |
| Cayman Chemical | N/A | ≥99% deuterated forms (d₁-d₃) | A solid |
| Cleanchem | N/A | Chromatographic Purity >90% | N/A |
Analytical Application and Workflow
This compound is primarily employed as an internal standard to compensate for variations in sample preparation and instrument response during the quantitative analysis of Flunixin. The following sections detail a typical experimental workflow for the analysis of Flunixin in biological matrices using LC-MS/MS with this compound as an internal standard.[2][3]
Experimental Workflow Diagram
The general workflow for sample analysis is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of Flunixin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Flunixin-d3, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document is intended to serve as a vital resource for professionals engaged in research, quality control, and the development of pharmaceutical products. This compound is primarily utilized as an internal standard for the precise quantification of Flunixin in biological matrices through mass spectrometry-based assays.[1][2]
Core Physicochemical Characteristics
This compound shares a foundational structure with Flunixin, with the key distinction of deuterium labeling on the methyl group.[3] This isotopic substitution renders it an ideal internal standard for analytical applications.[4]
Summary of Quantitative Data
The following table summarizes the key physicochemical properties of this compound, with comparative data for its non-deuterated counterpart, Flunixin, where available.
| Property | This compound | Flunixin | Source |
| IUPAC Name | 2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid | 2-[[2-Methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid | [3][5] |
| CAS Number | 1015856-60-6 | 38677-85-9 | [5][6] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ | C₁₄H₁₁F₃N₂O₂ | [5][6] |
| Molecular Weight | 299.26 g/mol | 296.24 g/mol | [3][5] |
| Physical Form | Solid | Crystals | [1][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Soluble in water (as meglumine salt) | [1][5] |
| Storage Temperature | -20°C | Not specified | [2] |
| Stability | ≥ 4 years at -20°C | Not specified | [2] |
| Computed XLogP3 | 4.1 | Not specified | [3] |
| pKa | Not specified (expected to be similar to Flunixin) | 5.82 | [5][7] |
| Melting Point | Not specified | 226-228°C | [5][8] |
Mechanism of Action: Cyclooxygenase Inhibition
Flunixin, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory molecules.[9]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Flunixin.
Experimental Protocols
Detailed methodologies for the characterization and quantification of this compound are crucial for its application in drug development and research.
Determination of Physicochemical Properties
Standard protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are applicable to this compound.[12][13]
-
Melting Point: The melting point can be determined using a standard melting point apparatus. The solid sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a crystalline solid like Flunixin, a sharp melting point is expected.[5][8]
-
Solubility: The solubility of this compound in various solvents (e.g., DMSO, water, ethanol) is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.[1] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC.
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.
-
LogP (Octanol-Water Partition Coefficient): The LogP value, an indicator of a compound's lipophilicity, can be determined using the shake-flask method. A solution of this compound is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of this compound in each phase is measured to calculate the partition coefficient.
Analytical Workflow for Quantification using LC-MS/MS
This compound is predominantly used as an internal standard for the quantification of Flunixin in biological samples like plasma, milk, or tissue.[14][15] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is outlined below.[16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C14H11F3N2O2 | CID 16212207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flunixin [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. norbrook.com [norbrook.com]
- 8. Flunixin [sitem.herts.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. pharmainventor.com [pharmainventor.com]
- 14. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Isotopic Purity of Flunixin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for the Flunixin-d3 internal standard. Accurate quantification in bioanalytical assays relies heavily on the quality of internal standards; therefore, a thorough understanding and assessment of their isotopic composition are paramount. This document outlines the significance of isotopic purity, methods for its determination, potential challenges, and data interpretation.
Introduction to this compound as an Internal Standard
Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] In quantitative bioanalysis, such as pharmacokinetic and residue studies, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analyte loss and variability during sample preparation and analysis.[2][3] this compound, the deuterium-labeled analog of Flunixin, is frequently employed for this purpose in mass spectrometry-based assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its chemical structure is nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation.[5] The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer.[5]
The Critical Role of Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the proportion of the SIL internal standard molecules that are correctly labeled with the stable isotope.[2] The presence of unlabeled analyte (M+0) within the this compound internal standard is a primary concern.[6] This impurity can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, which can compromise the accuracy and linearity of the calibration curve.[6]
Sources of Isotopic Impurities:
-
Incomplete Deuteration: The chemical synthesis to introduce deuterium atoms may not be 100% efficient, resulting in residual unlabeled or partially labeled molecules.[6]
-
Isotopic Composition of Starting Materials: The natural abundance of heavier isotopes in the starting materials can contribute to the isotopic profile of the final product.[6]
-
Deuterium-Hydrogen (D-H) Exchange: Deuterium atoms, particularly those on labile functional groups, can exchange with hydrogen atoms from the solvent or matrix.[6][7]
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound is typically specified on the Certificate of Analysis (CoA) provided by the manufacturer.[6] However, experimental verification is often recommended, especially when developing and validating sensitive bioanalytical methods. High-resolution mass spectrometry (HRMS) is a primary technique for this purpose.[6]
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Expected Abundance (%) |
| d0 | Unlabeled Flunixin | < 0.1 |
| d1 | Partially Labeled (1 Deuterium) | < 1.0 |
| d2 | Partially Labeled (2 Deuteriums) | < 2.0 |
| d3 | Fully Labeled this compound | > 97.0 |
Note: The values presented are typical for a high-purity standard and may vary between different batches and manufacturers. Always refer to the specific Certificate of Analysis.
Experimental Protocols for Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS)
This method allows for the experimental determination of the isotopic distribution of the this compound standard.[6]
Objective: To quantify the percentage of unlabeled analyte and partially labeled species in a this compound internal standard solution.
Methodology:
-
Solution Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration that yields a strong signal in the mass spectrometer.
-
Direct Infusion: Infuse the solution directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[6]
-
Mass Spectrum Acquisition: Acquire a high-resolution mass spectrum in the appropriate ionization mode (positive or negative, depending on the analyte's properties).
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the unlabeled analyte (M+0) and the deuterated internal standard (M+3 for d3).
-
Measure the peak intensities of all relevant isotopologues (d0, d1, d2, d3).
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.[8] It is crucial to correct for the natural isotopic contributions from preceding peaks.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to determine the degree of deuteration at specific sites by observing the disappearance or reduction of proton signals.
Objective: To confirm the position and extent of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the unlabeled Flunixin.
-
Integrate the signals of the remaining protons in the this compound molecule.
-
The isotopic purity at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated reference signal within the molecule.[10]
-
Potential Challenges and Mitigation Strategies
Deuterium-Hydrogen Back-Exchange
A significant concern with deuterated standards is the potential for the deuterium labels to exchange with protons from the surrounding environment, a phenomenon known as back-exchange.[6][7] This can lead to a decrease in isotopic purity over time and an artificial increase in the unlabeled analyte signal.[7]
Mitigation Strategies:
-
Label Position: The stability of the deuterium label is dependent on its position in the molecule.[11] Labels on heteroatoms or in acidic/basic environments are more prone to exchange.[7] For this compound, the deuterium atoms are on a methyl group, which is generally a stable position.
-
Control of pH: The rate of back-exchange can be influenced by pH.[7] Maintaining an acidic mobile phase (pH 2.5-3.0) during LC-MS analysis can minimize this effect.[7]
-
Temperature Control: Lowering the temperature of the autosampler and column compartment can reduce the rate of exchange.[7]
-
Use of Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and storage.
Isotopic Interference (Crosstalk)
Isotopic interference occurs when the mass spectrometer detects the naturally occurring heavy isotopes of the unlabeled analyte at the same mass-to-charge ratio (m/z) as the deuterated internal standard.[12] This can lead to an overestimation of the internal standard's signal and, consequently, an underestimation of the analyte's concentration.[12]
Mitigation Strategies:
-
High Mass Resolution: Using a high-resolution mass spectrometer can help distinguish between the analyte's isotopic peak and the internal standard's parent peak.[12]
-
Chromatographic Separation: Ensure baseline separation of the analyte and internal standard if there is a slight retention time shift due to the deuterium isotope effect.[2]
-
Selection of Alternative MRM Transitions: In tandem mass spectrometry, select precursor-product ion transitions that are unique to the analyte and the internal standard to minimize overlap.[12]
Conclusion
The isotopic purity of the this compound internal standard is a cornerstone of accurate and reliable quantitative bioanalysis. Researchers, scientists, and drug development professionals must be vigilant in assessing and verifying this critical quality attribute. While manufacturers provide Certificates of Analysis, an independent verification using techniques like high-resolution mass spectrometry is prudent. Understanding potential challenges such as D-H back-exchange and isotopic interference, and implementing appropriate mitigation strategies, will ensure the integrity of analytical data and the success of research and development endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Biochemicals - CAT N°: 35056 [bertin-bioreagent.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Flunixin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles behind the use of Flunixin-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, this compound provides unparalleled accuracy and precision in the determination of Flunixin concentrations in complex biological matrices. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of validation parameters.
The Imperative for Internal Standards in Bioanalysis
In the realm of drug discovery and development, accurate quantification of analytes in biological matrices is paramount for pharmacokinetic, toxicokinetic, and pharmacodynamic studies. However, the inherent complexity of matrices such as plasma, urine, and tissue can introduce significant variability during sample preparation and analysis. Factors like extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations can lead to erroneous results.[1] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[1]
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[3][4]
This compound: The Ideal Internal Standard for Flunixin Analysis
This compound is the deuterium-labeled analog of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID).[5][6] The three deuterium atoms on the methyl group give it a molecular weight difference of +3, allowing it to be distinguished from the unlabeled Flunixin by a mass spectrometer.
The fundamental principle behind using this compound as an internal standard is its ability to mimic the behavior of Flunixin during every step of the analytical method.[1] This includes:
-
Co-extraction: During sample preparation, both Flunixin and this compound will have nearly identical extraction recoveries from the biological matrix. Any loss of the analyte during this step will be mirrored by a proportional loss of the internal standard.[1]
-
Co-elution: In liquid chromatography, both compounds exhibit virtually the same retention time, meaning they elute from the analytical column simultaneously. This is crucial for correcting matrix effects that can occur at a specific point in the chromatographic run.[1][2]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with very similar efficiency. Any suppression or enhancement of the signal due to matrix components will affect both the analyte and the internal standard to a similar degree.[1][7]
By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during the analytical process is normalized, leading to a more accurate and precise quantification of Flunixin.[1][8] This methodology is known as isotope dilution mass spectrometry (IDMS).[9][10][11]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[9] The spike is chemically identical to the analyte but has a different isotopic composition, making it distinguishable by a mass spectrometer. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy.[9][10] The core principle of IDMS is that it relies on isotope ratios for quantification, making the method less susceptible to variations in sample preparation and instrument response.[9]
Pharmacological Context: Flunixin's Mechanism of Action
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][14][15] By blocking this pathway, Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects.[6][15]
Experimental Protocols
The validation of a bioanalytical method using this compound should be conducted in accordance with regulatory guidelines (e.g., FDA and EMA).[7] The following are detailed methodologies for key validation experiments.
Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of Flunixin and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[16]
-
Working Solutions: Prepare serial dilutions of the Flunixin stock solution to create calibration standards and quality control (QC) samples. The this compound stock solution should be diluted to a final working concentration to be spiked into all samples (except blanks).[16]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution to all samples except the blank matrix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[16][17]
LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column is typically used.[17][18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly employed.[16]
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both Flunixin and this compound.[16][19]
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[19][20] Key validation parameters are summarized below.
Linearity
The linearity of the method is assessed by analyzing a set of calibration standards over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.[18]
Accuracy and Precision
Accuracy and precision are determined by analyzing QC samples at multiple concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) on different days.[7] Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).[7][21]
Recovery and Matrix Effect
-
Recovery: The extraction recovery is determined by comparing the analyte response in a pre-extracted spiked sample to that in a post-extracted spiked sample.
-
Matrix Effect: The matrix effect is assessed by comparing the analyte response in a post-extracted spiked sample to that in a neat solution. The use of this compound helps to compensate for matrix effects.[7][21]
Summary of Quantitative Data
The following table summarizes typical validation parameters for a bioanalytical method for Flunixin using this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Intra-day Accuracy | ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Inter-day Accuracy | ±15% of nominal value (±20% at LLOQ) | 97.8% - 102.1% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 7.3% |
| Extraction Recovery | Consistent and reproducible | 85.7% - 92.3% |
| Matrix Effect | Minimal and compensated by IS | 91.5% - 108.7% |
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of Flunixin. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of analytical variability. The use of this compound, in conjunction with a validated LC-MS/MS method, enables researchers, scientists, and drug development professionals to obtain highly accurate, precise, and reliable data, which is critical for making informed decisions throughout the drug development pipeline. The robust nature of this approach ensures data integrity and compliance with global regulatory standards.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. osti.gov [osti.gov]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Sourcing and Application of Flunixin-d3 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical application of Flunixin-d3, a deuterated internal standard essential for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID), flunixin. This document details supplier specifications, a comprehensive experimental protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of key biological and analytical pathways.
Introduction to Flunixin and the Role of a Deuterated Internal Standard
Flunixin is a potent NSAID used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[1][2] Accurate quantification of flunixin in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products, and drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[3] this compound is chemically identical to flunixin but has three deuterium atoms in place of hydrogen atoms on the methyl group. This results in a mass shift of +3 amu, allowing it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to samples at the beginning of the analytical process, it co-extracts and co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4][5]
Commercial Suppliers of this compound Analytical Standard
Several reputable suppliers offer this compound for research and analytical purposes. The following table summarizes the key specifications from prominent vendors. It is recommended to obtain the latest certificate of analysis from the supplier for batch-specific information.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Format | Storage |
| Cayman Chemical | This compound | 1015856-60-6 | C₁₄H₈D₃F₃N₂O₂ | 299.3 | ≥99% deuterated forms (d₁-d₃) | Solid | -20°C |
| Sigma-Aldrich | This compound VETRANAL®, analytical standard | 1015856-60-6 | C₁₄H₈D₃F₃N₂O₂ | 299.26 | Analytical Standard | Neat | 2-8°C |
| MedChemExpress | This compound | 1015856-60-6 | C₁₄H₈D₃F₃N₂O₂ | 299.26 | Not specified | Solid | Refer to CoA |
| Cleanchem | Flunixin D3 | 1015856-60-6 | C₁₄H₈D₃F₃N₂O₂ | 299.3 | >90% | Not specified | 2-8°C |
| LGC Standards | Flunixin D3 (methyl D3) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Mechanism of Action: Flunixin as a COX Inhibitor
Flunixin exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.
Experimental Protocol: Quantification of Flunixin in Bovine Muscle by LC-MS/MS
This protocol is a synthesized representation of methodologies described in peer-reviewed literature for the analysis of flunixin in biological matrices, utilizing this compound as an internal standard.[4][5]
Materials and Reagents
-
Flunixin analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine muscle tissue (blank)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.2 µm PTFE)
-
LC-MS vials
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of flunixin and this compound in acetonitrile at a concentration of 100 µg/mL. Store at -20°C in the dark.[4]
-
Working Solutions: Prepare intermediate and working standard solutions of flunixin by diluting the stock solution with acetonitrile. Prepare a working solution of this compound (e.g., 0.4 µg/mL) in acetonitrile.[4]
-
Calibration Standards: Prepare calibration standards by spiking 200 mg of blank bovine muscle homogenate with the flunixin working solutions to achieve concentrations ranging from 10 to 40 µg/kg.[4]
-
Sample Preparation: a. Weigh 200 mg of the homogenized muscle sample into a centrifuge tube. b. Add 20 µL of the this compound working solution (to achieve a final concentration of 40 µg/kg).[4] c. Add 1 mL of acetonitrile. d. Vortex for 1 minute. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. f. Transfer the supernatant to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[4][5] i. Filter the reconstituted sample through a 0.2 µm syringe filter into an LC-MS vial.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters and can be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Gradient | 50% B to 90% B over 2 min, hold for 5 min, return to 50% B[4] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Flunixin: Precursor > Product 1, Product 2This compound: Precursor > Product |
Note: Specific MRM transitions should be optimized by infusing the individual standard solutions.
Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of flunixin and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of flunixin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Method Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of flunixin using this compound as an internal standard.
Method Validation Parameters
The described analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters from published studies are summarized below.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.02 - 4 µg/kg | [4][7] |
| Limit of Quantification (LOQ) | 0.1 - 15 µg/kg | [6][7] |
| Recovery | 85.0% - 109% | [8] |
| Precision (CV%) | < 15% | [4] |
Conclusion
This compound is a readily available and indispensable tool for the accurate and precise quantification of flunixin in various biological matrices. Its use as an internal standard in LC-MS/MS methods effectively mitigates analytical variability, leading to reliable data for research, drug development, and regulatory monitoring. This guide provides a comprehensive overview of commercially available sources and a detailed, synthesized protocol to aid researchers in the implementation of this robust analytical technique.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 35056 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 7. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Flunixin-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Flunixin-d3. This compound is the deuterated analog of Flunixin, a non-steroidal anti-inflammatory drug (NSAID). Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Flunixin in biological matrices using mass spectrometry. This guide consolidates critical safety data, outlines detailed handling precautions, and presents relevant experimental methodologies and biological pathways to ensure its safe and effective use in a laboratory setting.
Safety Data and Hazard Identification
This compound should be handled with care, as it is considered a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The non-deuterated form, Flunixin, is classified as toxic if swallowed and may cause serious eye damage.[1][2] It is also suspected of causing cancer and can cause damage to organs through prolonged or repeated exposure.[2]
Table 1: GHS Hazard Classification for Flunixin
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed[1] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage[2] |
| Carcinogenicity | 2 | Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs (Gastrointestinal tract, Kidney, Blood) through prolonged or repeated exposure[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper storage and handling in a research environment.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂ | [3][4] |
| Molecular Weight | 299.3 g/mol | [3][4] |
| CAS Number | 1015856-60-6 | [3][4] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Toxicological Data
The toxicological data for Flunixin provides insight into the potential health hazards associated with this compound.
Table 3: Acute Toxicity Data for Flunixin Meglumine
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 53 - 157 mg/kg[2] |
| LD50 | Mouse | Oral | 176 - 249 mg/kg[2] |
| LD50 | Guinea pig | Oral | 488.3 mg/kg[2] |
| LD50 | Monkey | Oral | 300 mg/kg[2] |
| LC50 | Rat | Inhalation | < 0.52 mg/l (4 h)[2] |
Handling Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not ingest, inhale, or allow contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing such as an apron or disposable suit for larger quantities or potential for splashing.
First-Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, contain the spill and prevent it from entering drains. Collect the material for disposal.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Biological Mechanism of Action: Inhibition of Prostaglandin Synthesis
Flunixin, the non-deuterated parent compound of this compound, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, Flunixin effectively blocks the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Inhibition of the Arachidonic Acid Cascade by Flunixin.
Experimental Protocols
Quantification of Flunixin by LC-MS/MS using this compound as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Flunixin in biological samples, such as bovine muscle, using this compound as an internal standard.
Materials:
-
Flunixin standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Flunixin and this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare working solutions of Flunixin and a constant concentration of the this compound internal standard by serial dilution.
-
-
Sample Preparation:
-
Weigh a known amount of the homogenized biological sample (e.g., 200 mg of bovine muscle) into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add acetonitrile to the sample for protein precipitation and extraction.
-
Homogenize the sample thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable C18 column.
-
Detect Flunixin and this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Flunixin to this compound against the concentration of the Flunixin standards.
-
Determine the concentration of Flunixin in the samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for Flunixin Quantification using LC-MS/MS.
In Vitro Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol provides a method to screen for the inhibitory activity of compounds, such as Flunixin, on COX-1 and COX-2 enzymes. The assay is based on the fluorometric detection of prostaglandins produced by the COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Flunixin)
-
Known COX inhibitor (e.g., Celecoxib for COX-2) for positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the test compound and the positive control inhibitor at various concentrations in COX Assay Buffer.
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the test compound solutions.
-
Add the reaction mixture to each well.
-
Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for a Fluorometric COX Inhibition Assay.
This technical guide provides essential information for the safe handling and effective use of this compound in a research setting. By understanding its properties, hazards, and the biological context of its parent compound, researchers can confidently and safely incorporate this compound into their experimental workflows. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
Metabolic Fate of Flunixin-d3 in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of Flunixin-d3 in biological systems. Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is extensively used in veterinary medicine. Its deuterated analog, this compound, is commonly utilized as an internal standard in analytical chemistry. Understanding the metabolism of this compound is crucial for its application in pharmacokinetic studies and for interpreting analytical results. This document details the absorption, distribution, metabolism, and excretion (ADME) of flunixin, and extrapolates these findings to this compound, considering the kinetic isotope effect (KIE). Detailed experimental protocols for studying its metabolism and quantitative data from various species are presented.
Introduction
Flunixin is a non-selective cyclooxygenase (COX) inhibitor used for its analgesic, anti-inflammatory, and antipyretic properties in various animal species.[1] this compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, is a stable isotope-labeled version of flunixin.[2][3] This substitution provides a distinct mass signature, making it an ideal internal standard for quantification of flunixin in biological matrices by mass spectrometry.[4]
The metabolic fate of a deuterated compound is generally expected to be qualitatively similar to its non-deuterated counterpart.[5][6] However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[6][7] This can potentially alter the pharmacokinetic profile of the deuterated compound compared to the parent drug.[5]
This guide will first describe the known metabolic pathways of flunixin and then discuss the anticipated metabolic fate of this compound, with a focus on the potential impact of deuteration.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Flunixin
The ADME of flunixin has been studied in several species, including horses, cattle, goats, and swine.
Absorption
Flunixin is well-absorbed after oral and intramuscular administration, although bioavailability can vary between species and formulations.[8][9]
Distribution
Flunixin is highly bound to plasma proteins and distributes into various tissues.[8]
Metabolism
The primary route of flunixin metabolism is oxidation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10][11]
-
Phase I Metabolism: The major Phase I metabolite of flunixin is 5-hydroxy flunixin .[10][12] This hydroxylation reaction is primarily catalyzed by members of the CYP3A and CYP1A1 families of enzymes.[10][11] Studies in horses have shown that several equine CYP3A isoforms and CYP1A1 are capable of generating 5-OH flunixin.[10][11]
-
Phase II Metabolism: Flunixin and its hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted. The formation of flunixin glucuronide has been reported.
Excretion
Flunixin and its metabolites are primarily excreted in the urine.[8]
Predicted Metabolic Fate of this compound
Direct metabolic studies on this compound are not extensively available in the public domain, likely due to its primary use as an internal standard. However, based on the known metabolism of flunixin and the principles of the kinetic isotope effect, its metabolic fate can be predicted.
The deuteration in this compound is on the methyl group. The primary metabolic pathway of flunixin is hydroxylation at the 5-position of the aromatic ring, which does not involve the cleavage of a C-D bond in this compound. Therefore, the formation of 5-hydroxy this compound is expected to be the major metabolic pathway, similar to flunixin.
However, the rate of metabolism of this compound may be slower than that of flunixin if the C-D bond cleavage becomes a rate-limiting step in a minor metabolic pathway or if the deuteration influences enzyme binding or conformation. The KIE is most pronounced when the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. For CYP-mediated reactions, this is often the case. The magnitude of the KIE can vary depending on the specific CYP isozyme and the substrate.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of flunixin in various species. While direct comparative data for this compound is unavailable, these values provide a baseline for understanding its expected behavior. The half-life of this compound might be slightly longer than that of flunixin due to the kinetic isotope effect, although this effect is predicted to be minimal since the primary metabolic hydroxylation does not occur at the deuterated site.
Table 1: Pharmacokinetic Parameters of Flunixin in Various Species
| Species | Route of Administration | Dose (mg/kg) | T½ (hours) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference(s) |
| Horse | Intravenous | 1.1 | 1.6 ± 0.3 | - | - | - | [8] |
| Oral | 1.1 | 1.9 ± 0.4 | 2.9 ± 1.2 | 0.75 | 80 ± 20 | [8] | |
| Cattle | Intravenous | 2.2 | 3.16 ± 0.84 | - | - | - | [9] |
| Intramuscular | 2.2 | 8.12 ± 2.68 | 2.3 ± 0.5 | 0.5 | 97 ± 18 | [9] | |
| Goat | Intravenous | 2.2 | 3.6 (2.0-5.0) | - | - | - | [13] |
| Intramuscular | 2.2 | 3.4 (2.6-6.8) | 4.3 (2.9-6.0) | 0.5 (0.25-1.0) | 79 (53-112) | [13] | |
| Oral | 2.2 | 4.3 (3.4-6.1) | 1.8 (1.2-2.5) | 0.37 (0.25-1.0) & 3.5 (2.5-5.0) | 58 (35-120) | [13] | |
| Swine | Intravenous | 2.2 | 3.1 ± 0.6 | - | - | - | [14] |
| Intramuscular | 2.2 | 4.4 ± 1.1 | 3.7 ± 0.9 | 0.3 | 109 ± 25 | [14] |
Data are presented as mean ± standard deviation or median (range).
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and identify its metabolites.
Objective: To determine the rate of metabolism of this compound in liver microsomes and identify the metabolites formed.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., equine, bovine)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally unrelated compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and this compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.
LC-MS/MS Method for Quantification of Flunixin and 5-Hydroxy Flunixin
This protocol describes a typical method for the simultaneous quantification of flunixin and its major metabolite in plasma.
Objective: To quantify the concentrations of flunixin and 5-hydroxy flunixin in plasma samples.
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard solution (e.g., a deuterated analog of a different NSAID).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex the sample for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
MRM Transitions (Example):
-
Flunixin: Precursor ion (m/z) → Product ion (m/z)
-
5-Hydroxy Flunixin: Precursor ion (m/z) → Product ion (m/z)
-
This compound (as internal standard): Precursor ion (m/z) → Product ion (m/z)
Visualizations
Metabolic Pathway of Flunixin
Caption: Metabolic pathway of Flunixin.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro metabolism workflow.
Conclusion
The metabolic fate of this compound is predicted to closely mirror that of its non-deuterated analog, with the primary metabolic pathway being hydroxylation to 5-hydroxy this compound, mediated by CYP3A and CYP1A1 enzymes. While the kinetic isotope effect may lead to a slightly slower rate of metabolism for any pathways involving cleavage of the C-D bond, this is not expected to be the major route of biotransformation. The provided quantitative data for flunixin serves as a valuable reference for researchers. The detailed experimental protocols offer a practical guide for conducting in vitro and analytical studies to further investigate the metabolism of this compound and other related compounds. This comprehensive guide provides a foundational understanding for professionals in drug development and research, enabling more informed use of this compound in their studies.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma pharmacokinetics and milk residues of flunixin and 5-hydroxy flunixin following different routes of administration in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Intravenous and Transdermal Flunixin Meglumine in Wool and Hair Sheep (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Flunixin-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flunixin-d3. Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[1] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in bioanalytical assays. The method outlined below is suitable for the analysis of Flunixin in various biological matrices, such as plasma and tissue, and involves a straightforward protein precipitation extraction followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the selected reaction monitoring (SRM) mode.
Introduction
Flunixin is a potent inhibitor of cyclooxygenase, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.[1] Accurate quantification of Flunixin in biological samples is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. The stable isotope-labeled internal standard, this compound, is the gold standard for LC-MS/MS quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the development and validation of an LC-MS/MS method for Flunixin, utilizing this compound as an internal standard.
Experimental Workflow
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Protocols
Materials and Reagents
-
Flunixin and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, formic acid, and water
-
Biological matrix (e.g., blank bovine plasma or muscle tissue)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flunixin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flunixin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 40 µg/kg.[2]
Sample Preparation
-
To 200 mg of the homogenized tissue sample, add 20 µL of the appropriate Flunixin working solution and 20 µL of the this compound IS working solution.[2]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1][2][3][4]
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]
-
Inject the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 2.1 mm, 3.5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2][5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][2][5][6] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 35°C[2] |
| Injection Volume | 10 µL[1] |
| Gradient Elution | A typical gradient starts with a higher percentage of aqueous phase (e.g., 95% A), ramps to a high organic phase (e.g., 90% B), holds, and then returns to initial conditions for equilibration.[2][5][6] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3][4] |
| Capillary Voltage | 3.50 kV[2] |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 300°C[2] |
| Desolvation Gas Flow | 700 L/h[2] |
| Cone Gas Flow | 90 L/h[2] |
| Collision Gas | Argon[2] |
| Detection Mode | Selected Reaction Monitoring (SRM)[1][2][3][4] |
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flunixin | 297.1 | 279.1 | Typically optimized |
| 297.1 | 251.1 | Typically optimized | |
| This compound (IS) | 300.1 | 282.1 | Typically optimized |
| 300.1 | 254.1 | Typically optimized |
Collision energies should be optimized for the specific instrument being used.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Linearity: The method should be linear over the expected concentration range of the samples. A coefficient of determination (r²) > 0.99 is generally considered acceptable.[6]
-
Accuracy and Precision: Intra- and inter-day accuracy (as % recovery) and precision (as % coefficient of variation, CV) should be evaluated at multiple concentration levels (low, medium, and high QC samples).[5][6]
-
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix should be assessed.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard should be investigated to ensure that it does not compromise the accuracy of the method.[2][3]
-
Stability: The stability of Flunixin and this compound in the biological matrix and in processed samples under various storage conditions should be evaluated.[2][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Flunixin.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (µg/kg) | r² |
| Flunixin | 2.5 - 40[6] | > 0.99[6] |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (µg/kg) | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |
| Flunixin | Low QC | 74.5 - 94.0[5] | < 15 | < 15 |
| Medium QC | 74.5 - 94.0[5] | < 15 | < 15 | |
| High QC | 74.5 - 94.0[5] | < 15 | < 15 |
Table 3: Detection Limits
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Flunixin | ~0.4 - 1.0 | ~1.0 - 5.0 |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Flunixin in biological matrices. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of this analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Flunixin in Biological Matrices Using Isotope Dilution Mass Spectrometry with Flunixin-d3
Application Note
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin in biological matrices. The protocol employs a stable isotope-labeled internal standard, Flunixin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This methodology is particularly suited for applications in veterinary drug monitoring, pharmacokinetic studies, and food safety analysis. The use of this compound mitigates matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.[1][2][3][4][5] This document provides a comprehensive experimental protocol, instrument parameters, and performance data.
Introduction
Flunixin is a potent cyclooxygenase inhibitor used for its analgesic, anti-inflammatory, and antipyretic properties in veterinary medicine.[1] Monitoring its concentration in biological samples such as plasma, tissue, and milk is crucial for ensuring efficacy, safety, and compliance with regulatory limits. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy. This compound, a deuterated analog of Flunixin, serves as an ideal internal standard as it shares near-identical chemical and physical properties with the analyte, co-elutes chromatographically, and corrects for variability during sample processing and analysis.[1][2][4] This application note presents a validated LC-MS/MS method for the determination of Flunixin in various biological matrices.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Flunixin using this compound is depicted below. The process begins with sample collection, followed by the addition of the internal standard, sample extraction, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.
Materials and Reagents
-
Flunixin analytical standard
-
This compound internal standard[6]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Biological matrix (e.g., bovine muscle, equine plasma)
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Flunixin and this compound in acetonitrile at a concentration of 100 µg/mL.[2] These solutions should be stored at -20°C in the dark and are stable for up to one month.[2]
-
Working Standard Solutions: Prepare a series of Flunixin working solutions by diluting the stock solution in acetonitrile to achieve concentrations ranging from 0.1 to 0.4 µg/mL for spiking purposes.[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.4 µg/mL by diluting the stock solution in acetonitrile.[2]
-
Calibration Curve and Quality Control (QC) Samples: For tissue samples, weigh 200 mg of blank homogenized tissue. For plasma samples, use 100 µL.[8] Add 20 µL of each Flunixin working solution to separate blank matrix samples to obtain calibration standards.[4] Prepare QC samples similarly at low, medium, and high concentrations.
-
Sample Preparation:
-
To 200 mg of homogenized tissue or 100 µL of plasma, add 20 µL of the this compound internal standard working solution.[4]
-
Add acetonitrile for protein precipitation and extraction.[2][3][4][5][7] For tissue, use 4 mL of an 80:20 acetonitrile/water mixture.[9]
-
Vortex the samples thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2][3][4][5][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Flunixin and this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
LC Parameters:
| Parameter | Condition |
| Column | Reverse-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40 °C |
| Gradient | A programmed gradient from a lower to a higher percentage of Mobile Phase B is used for separation. |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).[2][3][4][5][7]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.50 kV[2] |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 300°C[2] |
| Gas Flow Rates | Desolvation and cone gas (Nitrogen) flows of 700 and 90 L/h, respectively.[2] |
| Collision Gas | Argon[2] |
SRM Transitions:
At least two product ions should be monitored for each compound to ensure specificity and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Flunixin | 297.1 | 279.1 | 259.1 |
| This compound | 300.1 | 282.1 | 262.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Analysis and Quantification
The quantification of Flunixin is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Flunixin in the unknown samples is then determined from this calibration curve.
Method Validation and Performance
The described method has been validated according to international guidelines, demonstrating high specificity, linearity, accuracy, and precision.[2][3][4][5]
Validation Parameters Summary:
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/kg in bovine muscle[2] |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL in plasma[7][10][11] |
| Accuracy (Recovery) | 84.6% - 115%[12][13] |
| Precision (CV%) | < 15%[2][12][13] |
Note: These values are indicative and may vary depending on the specific matrix and instrumentation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a reliable and accurate method for the quantification of Flunixin in various biological matrices.[2][4] This application note offers a detailed protocol that can be adapted by researchers, scientists, and drug development professionals for routine analysis, pharmacokinetic studies, and regulatory monitoring. The robustness of the isotope dilution technique ensures high-quality data, making it an indispensable tool in modern analytical laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A quick LC-MS/MS method for determination of flunixin in bovine muscle [cris.unibo.it]
- 6. 氟尼克辛-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 13. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Flunixin Residues in Veterinary Matrices Using Flunixin-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of flunixin, a non-steroidal anti-inflammatory drug (NSAID), in various veterinary matrices, including bovine muscle and milk. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Flunixin-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] This approach is critical for monitoring veterinary drug residues in food products to ensure consumer safety and compliance with regulatory limits.[5][6][7]
Introduction
Flunixin is a potent NSAID widely used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.[1][8] Its use, however, can lead to drug residues in animal-derived food products such as meat and milk.[5][6][7] Regulatory bodies worldwide have established maximum residue limits (MRLs) for flunixin in these matrices to protect public health.[5] Accurate and reliable analytical methods are therefore essential for the routine monitoring of flunixin residues.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2][3][4] this compound shares identical chemical and physical properties with the target analyte, flunixin, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for effective compensation of any analytical variability, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of flunixin in bovine muscle and milk using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of flunixin residues is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 7. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flunixin residues in milk following transdermal administration [dellait.com]
Application Note: UPLC-MS/MS Method for the Determination of Flunixin in Bovine Muscle
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of flunixin, a non-steroidal anti-inflammatory drug (NSAID), in bovine muscle tissue. The protocol employs a straightforward liquid extraction followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This method is highly suitable for regulatory monitoring and quality control in the food safety sector, ensuring compliance with maximum residue limits (MRLs). The method has been validated following the guidelines outlined in the European Commission Decision 2002/657/EC.[1][2]
Introduction
Flunixin is a widely used NSAID in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties in cattle.[1] The presence of its residues in edible tissues, such as muscle, is a concern for consumer safety. Regulatory bodies have established MRLs for flunixin in bovine muscle, which is 20 µg kg⁻¹ in the European Union.[1][3] Therefore, sensitive and reliable analytical methods are crucial for the routine monitoring of flunixin residues in food products of animal origin. This application note presents a validated UPLC-MS/MS method that offers high selectivity, sensitivity, and throughput for the determination of flunixin in bovine muscle.
Experimental Protocols
Materials and Reagents
-
Flunixin standard (Sigma-Aldrich or equivalent)
-
Flunixin-d3 (internal standard, IS) (Toronto Research Chemicals or equivalent)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank bovine muscle tissue
Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Stock Solutions (100 µg mL⁻¹): Prepare stock solutions of flunixin and this compound by dissolving the pure substances in acetonitrile.[1]
-
Intermediate Standard Solution (4 µg mL⁻¹): Prepare an intermediate solution of flunixin by diluting the stock solution in acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of flunixin working solutions (e.g., 0.1, 0.15, 0.2, 0.3, and 0.4 µg mL⁻¹) by diluting the intermediate solution in acetonitrile.[1]
-
Internal Standard Working Solution (0.4 µg mL⁻¹): Prepare the IS working solution by diluting the this compound stock solution in acetonitrile.[1] All standard solutions should be stored at -20°C in the dark.
2.2. Sample Preparation
-
Homogenization: Homogenize bovine muscle tissue samples (approximately 10 g) using an analytical mill.[1]
-
Weighing: Weigh 2 g of the homogenized muscle tissue into a 50 mL centrifuge tube.[4]
-
Spiking (for calibration and QC): For calibration curve and quality control (QC) samples, add the appropriate volume of flunixin working solutions to blank muscle samples. Add 20 µL of the IS working solution to all samples (blanks, standards, QCs, and unknowns).[1]
-
Extraction: Add 10 mL of a water:acetonitrile (1:4, v/v) solution to the sample.[4][5]
-
Shaking and Centrifugation: Shake the mixture for 5 minutes and then centrifuge at 4,700 x g for 10 minutes at 4°C.[4][5]
-
Cleanup: Decant the supernatant into a new 50 mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile. Shake for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.[4][5]
-
Evaporation: Transfer 5 mL of the acetonitrile extract (lower layer) to a 15 mL tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4][5]
-
Reconstitution: Reconstitute the dried residue with 1 mL of water:methanol (1:1, v/v).[5]
-
Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter prior to UPLC-MS/MS analysis.[5]
UPLC-MS/MS Analysis
3.1. UPLC Conditions
| Parameter | Value |
| Column | Waters X select HSS C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in water[1][5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][5] |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-5.5 min: 5% to 60% B; 5.5-6.0 min: 60% to 100% B; 6.0-10.0 min: 100% B; 10.0-10.2 min: 100% to 5% B; 10.2-12.0 min: 5% B[5] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 35°C[1] |
| Injection Volume | 5 µL |
3.2. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Scan Type | Selected Reaction Monitoring (SRM)[1][2] |
| Precursor Ion (m/z) | Flunixin: 298.085; this compound: 300.103[6] |
| Product Ions (m/z) | Flunixin: 279.073 (quantifier), 109.045 (qualifier); this compound: 282.092[6] |
| Capillary Voltage | 2.5 kV[6] |
| Source Temperature | 280°C[6] |
Data Presentation
Table 1: Calibration Curve and Quality Control Samples
| Sample Type | Spiked Concentration (µg kg⁻¹) |
| Calibration 1 | 10 |
| Calibration 2 | 15 |
| Calibration 3 | 20 |
| Calibration 4 | 30 |
| Calibration 5 | 40 |
| QC Low | 10 |
| QC Medium | 20 |
| QC High | 40 |
| Data derived from a representative method.[1] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 2-8 µg kg⁻¹[3] |
| Limit of Quantification (LOQ) | 5-27 µg kg⁻¹[3] |
| Recovery | 74.5% - 94.0%[5] |
| Precision (CV%) | 8.9% - 22%[5] |
| Decision Limit (CCα) | 22.85 µg kg⁻¹[5] |
| Detection Capability (CCβ) | 27.28 µg kg⁻¹[5] |
| These parameters demonstrate the method's suitability for the intended purpose.[5] |
Mandatory Visualization
Caption: Workflow for the UPLC-MS/MS analysis of flunixin in bovine muscle.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the determination of flunixin in bovine muscle. The simple sample preparation protocol and rapid chromatographic analysis make it suitable for high-throughput laboratory settings. The validation data confirms that the method meets the performance criteria required for regulatory compliance monitoring of veterinary drug residues in food.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kosfaj.org [kosfaj.org]
- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 5. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Solid-Phase Extraction Protocol for Enhanced Recovery of Flunixin from Milk Samples
For Immediate Release
This application note provides a detailed protocol for the solid-phase extraction (SPE) of flunixin, a non-steroidal anti-inflammatory drug (NSAID), from bovine milk samples. The described methodology is intended for researchers, scientists, and professionals in drug development and food safety monitoring, ensuring high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Flunixin is widely used in veterinary medicine, and its residues in milk are a concern for human consumption.[1] This protocol outlines a robust and reproducible method for the determination of flunixin and its metabolite, 5-hydroxy flunixin, in milk.[2] The presented SPE procedure, utilizing C18 cartridges, effectively removes endogenous matrix interferences, leading to reliable quantification.
Quantitative Performance
The following table summarizes the performance characteristics of analytical methods for flunixin and 5-hydroxy flunixin in milk, including recovery rates, limit of detection (LOD), and limit of quantification (LOQ).
| Analyte | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Flunixin | LC-MS/MS | 110-115 | 4 | 15 | [2] |
| 5-Hydroxy Flunixin | LC-MS/MS | 94.0-108 | 5 | 15 | [2] |
| Flunixin | LC-MS/MS | 97.2-99.6 | 2 | 5 | [2] |
| 5-Hydroxy Flunixin | LC-MS/MS | 84.6-101 | 3 | 9 | [2] |
| Flunixin | ELISA | 83-105 | - | - | [1] |
| 5-Hydroxy Flunixin | ELISA | 83-105 | 0.78 (µg/L) | - | [1] |
Experimental Protocol
This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and final preparation for analysis.
Sample Pre-treatment
The initial step involves the deproteinization and extraction of flunixin from the milk matrix.
-
Weigh 5 g of a representative milk sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a solution containing 0.1M EDTA-Na₂ and 2% acetic acid.[3]
-
Vortex the mixture vigorously for 5 minutes to ensure complete deproteinization.
-
Centrifuge the sample at ≥ 3500 x g for 5 minutes.[3]
-
Carefully collect the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE)
This stage utilizes a C18 SPE cartridge to isolate flunixin from the pre-treated sample.
-
Conditioning:
-
Loading:
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[3]
-
Follow with a wash using 3 mL of 10% methanol in water to remove less polar interferences.[3]
-
Dry the cartridge under a vacuum (≥10 inHg) for 5-10 minutes to remove residual water.[3]
-
Perform a final wash with 3 mL of hexane to remove lipids.[3]
-
Dry the cartridge again under vacuum (≥10 inHg) for 1 minute.[3]
-
-
Elution:
-
Elute the retained flunixin from the cartridge with 3 mL of acetone.[3]
-
Final Preparation
The final step prepares the eluted sample for instrumental analysis.
-
Evaporate the acetone eluate to dryness at 35-40°C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.[3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
Experimental Workflow
Caption: Workflow for Flunixin Extraction from Milk.
References
Application Notes and Protocols for the Chromatographic Separation of Flunixin and Flunixin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation and quantification of Flunixin, a non-steroidal anti-inflammatory drug (NSAID), and its deuterated internal standard, Flunixin-d3. The methods described are applicable for the analysis of Flunixin in various biological matrices and pharmaceutical formulations.
Introduction
Flunixin is a potent cyclooxygenase inhibitor used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of Flunixin in biological samples is crucial for pharmacokinetic studies, residue monitoring in food products of animal origin, and quality control of pharmaceutical preparations.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry, as it compensates for matrix effects and variations in sample processing.[5][6][7]
This application note details validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the effective separation and quantification of Flunixin and this compound.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is suitable for the quantification of Flunixin in pharmaceutical preparations.
2.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.1% (v/v) Formic Acid in Water : Methanol (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25°C[1] |
| Detection | UV at 270 nm[1] |
2.1.2. Standard Solution Preparation
-
Stock Solution (Flunixin): Prepare a stock solution of Flunixin at a concentration of 500 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.
2.1.3. Sample Preparation (for Pharmaceutical Injections)
-
Accurately dilute the Flunixin meglumine injection solution with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method 2: LC-MS/MS for Biological Matrices
This method is highly sensitive and specific, making it ideal for the determination of Flunixin in complex biological matrices such as bovine muscle, milk, and plasma.[5][6][7]
2.2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent[8] |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | A linear gradient can be optimized. A typical starting point is 10% B, increasing to 95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL[8][10] |
| Column Temperature | 40°C[10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6][7] |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
2.2.2. Standard and Internal Standard Solution Preparation
-
Flunixin Stock Solution: Prepare a stock solution of Flunixin at 500 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[5]
-
This compound Stock Solution: Prepare a stock solution of this compound at 100 µg/mL in acetonitrile.[5]
-
Working Solutions: Prepare working standard solutions of Flunixin and a working internal standard solution of this compound by diluting the respective stock solutions in acetonitrile.[5]
2.2.3. Sample Preparation from Bovine Muscle
A simple and rapid extraction procedure is effective for the analysis of Flunixin in bovine muscle.[5][6][7]
-
Homogenization: Homogenize the tissue sample.[9]
-
Extraction: Weigh 200 mg of the homogenized tissue into a centrifuge tube. Add the this compound internal standard solution.[5] Add acetonitrile for protein precipitation and extraction.[5][9]
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to separate the supernatant.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[5][6][7] Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.[8]
Data Presentation
The performance of the analytical methods is summarized in the tables below.
Table 1: HPLC-UV Method Validation Parameters [1]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Method dependent |
| Limit of Quantification (LOQ) | Method dependent |
Table 2: LC-MS/MS Method Validation Parameters for Flunixin in Bovine Muscle [5]
| Parameter | Concentration | Result |
| Linearity Range | 10 - 40 µg/kg | r² > 0.99 |
| Intra-day Precision (%RSD) | 10, 20, 40 µg/kg | < 8% |
| Inter-day Precision (%RSD) | 10, 20, 40 µg/kg | < 12% |
| Accuracy (% Recovery) | 10, 20, 40 µg/kg | 95.0% - 105.0% |
| LOD | - | ~0.5 µg/kg |
| LOQ | - | ~1.5 µg/kg |
Visualized Workflows
Diagram 1: HPLC-UV Analysis Workflow
A schematic of the HPLC-UV analysis workflow.
Diagram 2: LC-MS/MS Analysis Workflow for Biological Samples
Workflow for LC-MS/MS analysis of Flunixin.
References
- 1. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]
- 2. Analytical Method Development and Validation of High-Performance Liquid Chromatography for Simultaneous Determination of Oxytetracycline Hydrochloride and Flunixin in Veterinary Injectable Solution [repository.najah.edu]
- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Flunixin-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Flunixin and its deuterated internal standard, Flunixin-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust analytical methods for research, drug development, and food safety applications.
Introduction
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Monitoring its residue levels in animal-derived food products and in pharmacokinetic studies is crucial for ensuring food safety and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This document outlines the key mass spectrometry parameters, liquid chromatography conditions, and sample preparation protocols for the detection of Flunixin and this compound.
Mass Spectrometry Parameters
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Table 1: Mass Spectrometry Parameters for Flunixin and this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.50 - 3.6 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 300 - 500 °C |
| Desolvation Gas Flow | 700 L/h (Nitrogen) |
| Cone Gas Flow | 90 L/h (Nitrogen) |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Flunixin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Flunixin | 297.1 | 279.0 | 22 | Quantifier |
| Flunixin | 297.1 | 263.9 | 33 | Qualifier |
| Flunixin | 297.1 | 281.0 | 14 | Qualifier |
| This compound | 300.1 | 279.0 | ~22 | Quantifier (Internal Standard) |
| This compound | 300.1 | 263.9 | ~33 | Qualifier (Internal Standard) |
Note: The collision energies for this compound are estimated to be very similar to those for Flunixin. Optimal values should be determined empirically on the specific mass spectrometer being used.
Liquid Chromatography Method
A reverse-phase liquid chromatography system is used for the separation of Flunixin and this compound from matrix components.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters X select HSS C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.3 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 5.5 | |
| 6.0 | |
| 10.0 | |
| 10.2 | |
| 12.0 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flunixin and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable solvent, such as a mixture of acetonitrile and water.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the working solutions into a blank matrix extract.
Sample Preparation Protocols
The choice of sample preparation protocol depends on the biological matrix. Below are protocols for bovine muscle, milk, and plasma.
4.2.1. Bovine Muscle [1][2][3]
-
Homogenize 2 g of bovine muscle tissue.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of a 4:1 (v/v) acetonitrile:water solution.
-
Shake vigorously for 5 minutes and centrifuge at 4,700 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.
-
Shake for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4 °C.
-
Transfer 5 mL of the acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of a 1:1 (v/v) water:methanol solution.
-
Filter through a 0.2-µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.2.2. Milk [4]
-
To 2 g of milk in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Add 10 mL of a 4:1 (v/v) acetonitrile:water solution.
-
Follow steps 4-9 from the bovine muscle protocol.
4.2.3. Plasma
-
To 1 mL of plasma in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter through a 0.2-µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Flunixin and this compound in biological samples.
Caption: Experimental workflow for this compound detection.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte (Flunixin) to the internal standard (this compound) versus the concentration of the analyte. The use of a deuterated internal standard that co-elutes with the analyte provides the most accurate method for correcting for any loss during sample preparation and for matrix-induced ion suppression or enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosfaj.org [kosfaj.org]
Application Notes and Protocols for the Use of Flunixin-d3 in Pharmacokinetic Studies of Flunixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Accurate determination of its pharmacokinetic profile is crucial for establishing appropriate dosing regimens and ensuring efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as Flunixin-d3, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability during sample preparation and analysis.[4][5] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Flunixin.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards, like this compound, are ideal for quantitative mass spectrometry. This compound is chemically identical to Flunixin but has a slightly higher molecular weight due to the replacement of three hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing as the analyte of interest. Any loss of analyte during extraction or variations in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to highly accurate and precise results.[5]
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a common and straightforward method for extracting Flunixin and this compound from plasma or serum samples.
Materials:
-
Biological samples (plasma, serum)
-
Flunixin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma) in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile (containing 0.1% formic acid) to the sample.[6]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase starting composition (e.g., 25% acetonitrile in water).[6]
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3-µm particles) is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25-40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor -> Product Ion Transitions:
-
Flunixin: The specific m/z transitions will need to be optimized on the instrument.
-
This compound: The precursor ion will be 3 mass units higher than Flunixin, and the product ions will be monitored accordingly.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.
Data Presentation: Pharmacokinetic Parameters of Flunixin
The following table summarizes key pharmacokinetic parameters of Flunixin from various studies. It is important to note that these values can vary depending on the animal species, administration route, and experimental conditions.
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (h*µg/mL) | Bioavailability (%) | Reference |
| Dairy Goats | Intravenous (IV) | 2.2 | - | - | 3.6 | - | - | [1][7] |
| Dairy Goats | Intramuscular (IM) | 2.2 | - | - | 3.4 | - | 79 | [1][7] |
| Dairy Goats | Oral (PO) | 2.2 | - | 0.37 & 3.5 | 4.3 | - | 58 | [1][7] |
| Heifers | Intravenous (IV) | 2.2 | - | - | - | - | - | [8] |
| Heifers | Oral (PO) | 2.2 | 0.9 | 3.5 | 6.2 | - | 60 | [8] |
| Lactating Cattle | Intravenous (IV) | 1.1 | >10 | - | 3.14 | - | - | [9] |
| Lactating Cattle | Intramuscular (IM) | 1.1 | - | - | 5.20 | - | 76 | [9] |
| Holstein Calves | Intravenous (IV) | 2.2 | - | - | 4.99 | 13.9 | - | [10][11] |
| Holstein Calves | Transdermal (TD) | 3.33 | 1.17 | 2.14 | 6.42 | 10.1 | 48 | [10][11] |
| Adult Holstein Cows | Transdermal (TD) | 3.33 | 1.08 | 2.81 | 5.20 | - | - | [6] |
| Meat Goats | Intravenous (IV) | 2.2 | - | - | 6.03 | - | - | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life; AUC: Area under the concentration-time curve.
Visualizations
Caption: Workflow for a pharmacokinetic study of Flunixin using this compound.
Caption: Logical relationship of Flunixin and this compound in the analytical process.
Caption: Signaling pathway illustrating the ADME process of Flunixin.
References
- 1. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of flunixin and its effect on prostaglandin F2 alpha metabolite concentrations after oral and intravenous administration in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Flunixin Levels in Food Products Using Flunixin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to alleviate pain, inflammation, and fever in livestock.[1][2][3] Consequently, monitoring its residue levels in food products of animal origin, such as milk, meat, and eggs, is crucial to ensure food safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs).[1] Flunixin-d3, a deuterated analog of Flunixin, serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, ensuring accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4][5][6]
This document provides detailed application notes and protocols for the determination of Flunixin in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Analytical Method Performance
The following tables summarize the quantitative performance data of validated LC-MS/MS methods for the determination of Flunixin in different food matrices. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for routine monitoring and regulatory compliance testing.
Table 1: Method Performance for Flunixin in Milk
| Parameter | Method 1 | Method 2 |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery (%) | 110–115 | 97.2–99.6 |
| Precision (CV, %) | 2.2–5.4 | 2.2–3.9 |
| LOD (µg/kg) | 4 | 2 |
| LOQ (µg/kg) | 15 | 5 |
| Matrix Effect (%) | -15 | 78.5 |
Data sourced from a study comparing two different analytical methods for Flunixin in milk.[1]
Table 2: Method Performance for Flunixin in Various Animal Tissues (Method 1)
| Matrix | Recovery (%) | Inter-lab CV (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Beef | 74.5–94.0 | 8.9–22 | 2 | 5 |
| Chicken | 74.5–94.0 | 8.9–22 | 8 | 27 |
| Egg | 74.5–94.0 | 8.9–22 | 3 | 11 |
| Flatfish | 74.5–94.0 | 8.9–22 | 3 | 10 |
| Shrimp | 74.5–94.0 | 8.9–22 | 5 | 16 |
This table presents the validation data for Method 1 across a range of livestock and fishery products, demonstrating its broad applicability.[1]
Table 3: Method Performance for Flunixin in Bovine Muscle
| Parameter | Value |
| Linearity | 10, 15, 20, 30, 40 µg/kg |
| Recovery (%) | 95.3 - 105.4 |
| Precision (CV, %) | < 10 |
| LOD (µg/kg) | 1.5 |
| LOQ (µg/kg) | 5.0 |
| Decision Limit (CCα) | 22.85 µg/kg |
| Detection Capability (CCβ) | 27.28 µg/kg |
This method was developed as a simple, fast, and cost-effective approach for the quantitative determination of Flunixin in bovine muscle.[4]
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Flunixin from milk and bovine muscle samples.
Protocol 1: Analysis of Flunixin in Milk (Method 1)
This method is noted for being environmentally friendly due to lower reagent usage.[1][7]
1. Sample Preparation:
-
Homogenize the milk sample.
-
Weigh 2 g of the homogenized sample into a 50-mL centrifuge tube.
2. Extraction:
-
Add 10 mL of a 1:4 (v/v) mixture of water and acetonitrile to the sample.
-
Shake the mixture for 5 minutes.
-
Centrifuge at 4,700 × g for 10 minutes at 4°C.
-
Decant the supernatant into a second 50-mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.
-
Shake this mixture for 10 minutes.
-
Centrifuge at 4,700 × g for 5 minutes at 4°C.
3. Final Sample Preparation:
-
Take the resulting supernatant and filter it through a 0.2-µm PTFE syringe filter.
-
The filtered sample is now ready for LC-MS/MS analysis.
Protocol 2: Analysis of Flunixin in Bovine Muscle
This protocol provides a rapid and efficient extraction method for Flunixin from muscle tissue.[4][5][6]
1. Sample Preparation:
-
Homogenize the bovine muscle tissue sample.
-
Weigh 200 mg of the homogenized tissue into a 10 mL plastic tube.
2. Internal Standard Spiking:
-
Add 20 µL of the this compound internal standard working solution to each sample.
-
Vortex-mix for 15 seconds.
3. Extraction:
-
Add 1500 µL of acetonitrile to the sample.
-
Homogenize with an Ultra-Turrax at 24,000 rpm for 2 minutes.
-
Centrifuge the sample.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 150 µL of a solution containing 0.1% formic acid in a 50:50 (v:v) mixture of water and acetonitrile.
5. LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (General Guidance)
The following are typical LC-MS/MS parameters that can be adapted based on the specific instrumentation available.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is effective.[4]
-
Gradient Program:
-
0.00 min: 50% A, 50% B
-
0.20 min: 50% A, 50% B
-
2.00 min: 10% A, 90% B
-
7.00 min: 10% A, 90% B
-
9.00 min: 50% A, 50% B[4]
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Flunixin detection.[4][5]
-
Monitoring Mode: Selected Reaction Monitoring (SRM) is employed for quantification, monitoring one precursor ion and at least two product ions for both Flunixin and this compound to ensure specificity.[4][6]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for monitoring Flunixin levels in food products.
Caption: Experimental workflow for Flunixin analysis in food.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the routine monitoring of Flunixin residues in a variety of food products. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement accurate and sensitive analytical methods for ensuring food safety.
References
- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]
- 3. norbrook.com [norbrook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Flunixin-d3 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunixin-d3 is the deuterated stable isotope-labeled internal standard for Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Accurate quantification of Flunixin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based bioanalytical methods, as it corrects for variability during sample preparation and analysis, ensuring data accuracy and precision.
This document provides a detailed protocol for the preparation of this compound standard solutions, including stock and working solutions, intended for use in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Formal Name | 2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid |
| CAS Number | 1015856-60-6[1] |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₂[1] |
| Formula Weight | 299.3 g/mol [1] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] |
| Appearance | A solid[1] |
| Solubility | Soluble in DMSO[1], Acetonitrile[2][3] |
Experimental Protocol
This protocol describes the preparation of a primary stock solution and subsequent working solutions of this compound.
Materials and Equipment:
-
This compound (solid)
-
Acetonitrile (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional for initial solubilization)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
-
Amber glass vials with screw caps
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol 1: Preparation of this compound Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh 1 mg of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7 mL of acetonitrile to the volumetric flask.
-
Homogenization: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a short duration or sonicate for a few minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add acetonitrile to bring the final volume to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a labeled amber glass vial. Store at -20°C in the dark. This solution is stable for up to one month[2][3]. For long-term storage, the solid form is stable for at least 4 years at -20°C[1].
Protocol 2: Preparation of this compound Working Solution (0.4 µg/mL)
Working standard solutions are prepared by diluting the stock solution to the desired concentration for spiking into analytical samples.
-
Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.
-
C₁ = Concentration of the stock solution (100 µg/mL)
-
V₁ = Volume of the stock solution to be taken
-
C₂ = Desired concentration of the working solution (0.4 µg/mL)
-
V₂ = Desired final volume of the working solution (e.g., 10 mL)
Calculation Example: (100 µg/mL) * V₁ = (0.4 µg/mL) * (10 mL) V₁ = 0.04 mL or 40 µL
-
-
Preparation: a. Pipette 40 µL of the 100 µg/mL this compound stock solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with acetonitrile. c. Cap the flask and mix thoroughly by inverting.
-
Storage: Transfer the working solution to a labeled amber vial and store at -20°C in the dark until use[2][3]. It is recommended to prepare fresh working solutions regularly.
Quantitative Data Summary
The following table summarizes the quantitative data for the preparation of this compound standard solutions.
| Solution | Analyte | Concentration | Solvent | Final Volume | Storage Temperature | Stability |
| Stock Solution | This compound | 100 µg/mL | Acetonitrile | 10 mL | -20°C | 1 month[2][3] |
| Working Solution | This compound | 0.4 µg/mL | Acetonitrile | 10 mL | -20°C | Prepare fresh |
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
Application of Flunixin-d3 in Equine Anti-Doping Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in equine medicine for its analgesic, anti-inflammatory, and anti-pyretic properties.[1][2] Its use in competition horses is strictly regulated by equestrian organizations to ensure fair competition and the welfare of the animals.[3][4][5] Consequently, sensitive and reliable methods for the detection and quantification of flunixin in biological samples are crucial for anti-doping control. Flunixin-d3, a deuterated analog of flunixin, serves as an ideal internal standard (IS) in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision in quantifying flunixin levels.[6] This document provides detailed application notes and protocols for the use of this compound in equine anti-doping testing.
Principle
The core principle behind using this compound as an internal standard is isotopic dilution. This compound is chemically identical to flunixin, except that three of its hydrogen atoms are replaced by deuterium atoms. This results in a molecule with a higher mass that can be distinguished from the target analyte (flunixin) by a mass spectrometer. Because this compound has nearly identical physicochemical properties to flunixin, it behaves similarly during sample preparation, extraction, and chromatographic separation. By adding a known amount of this compound to each sample at the beginning of the analytical process, any loss of the target analyte during these steps can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This significantly improves the accuracy and reproducibility of the quantification.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of flunixin in equine biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Flunixin in Equine Plasma
| Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Internal Standard | Reference |
| LC/Q-TOF/MS/MS | 0.1 | 1 | Clonixin | [7] |
| LC-MS/MS | 1.0 - 5.0 | 1.0 - 5.0 | Not Specified | [3] |
| LC-MS/MS | 0.1 | Not Specified | Not Specified | [6] |
Table 2: Pharmacokinetic Parameters of Flunixin in Horses (Single Intravenous Dose of 1.1 mg/kg)
| Parameter | Value | Unit | Reference |
| Absorption Half-life (t½) | 0.76 | hours | [8] |
| Elimination Half-life (t½) | 2.4 | hours | [8] |
| Peak Plasma Concentration (Cmax) | 2.50 +/- 1.25 | mg/L | [8] |
| Bioavailability (Oral) | 71.9 +/- 26.0 | % | [8] |
Table 3: International Screening Limits (ISL) for Flunixin
| Matrix | ISL | Reference |
| Plasma | 1 ng/mL | [9] |
| Urine | 100 ng/mL | [9] |
Experimental Protocols
Protocol 1: Quantification of Flunixin in Equine Plasma by LC-MS/MS
This protocol is a synthesized methodology based on established procedures for the extraction and analysis of flunixin from equine plasma.[6][7][9]
1. Materials and Reagents
-
Flunixin and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified
-
Saturated phosphate buffer (pH 3.10)
-
tert-Butyl methyl ether (MTBE)
-
Sodium hydroxide (1 mol/L)
-
Acetate buffer (1 mol/L, pH 5.0)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
To 0.5 mL of equine plasma, add 75 µL of 1M phosphoric acid to lower the pH to approximately 3.[3]
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of saturated phosphate buffer (pH 3.10).[7]
-
Perform liquid-liquid extraction by adding 4 mL of tert-butyl methyl ether and vortexing for 5 minutes.[2]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 or similar column suitable for the analysis of small molecules.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]
-
MRM Transitions:
-
Flunixin: Precursor ion (m/z) 297 -> Product ions (m/z) 279, 264, 259, 239.[7]
-
This compound: The precursor ion will be m/z 300. Product ions will be shifted accordingly. These transitions should be optimized by direct infusion of the this compound standard.
-
4. Quantification
-
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of flunixin and a constant concentration of this compound.
-
The peak area ratio of the analyte (flunixin) to the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of flunixin in the unknown samples is then determined from the calibration curve.
Visualizations
Caption: Workflow for Flunixin quantification in plasma.
Caption: Role of this compound in anti-doping testing.
Discussion and Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of flunixin in equine anti-doping testing. The methodologies outlined, particularly LC-MS/MS, provide the necessary sensitivity and specificity to detect flunixin at concentrations relevant to regulatory thresholds.[9] Adherence to validated protocols, including proper sample preparation and the use of appropriate internal standards, is paramount for generating defensible analytical results in the context of equine sports medicine and anti-doping control. The provided protocols and data serve as a valuable resource for laboratories involved in the monitoring of therapeutic and prohibited substances in performance horses.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Medication control of flunixin in racing horses: Possible detection times using Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doping Control Analysis of 16 Non-Steroidal Anti-Inflammatory Drugs in Equine Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. USEF Restricts Drug Rules to Allow One NSAID [eurodressage.com]
- 5. thehorse.com [thehorse.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medication control of flunixin in racing horses: Possible detection times using Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Flunixin-d3
Welcome to the technical support center for troubleshooting matrix effects when using Flunixin-d3 as an internal standard in LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Flunixin using this compound?
A1: In the context of LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can result in inaccurate quantification.[2][3] When analyzing Flunixin, endogenous components of the biological matrix, such as phospholipids, salts, and proteins, can co-extract with the analyte and interfere with its ionization in the mass spectrometer source.[3][4]
This compound, a stable isotope-labeled (SIL) internal standard, is used to compensate for these effects.[5] Because this compound is chemically and physically almost identical to Flunixin, it is expected to co-elute and experience the same degree of signal suppression or enhancement.[1][5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to more accurate and precise results.[5] However, severe or highly variable matrix effects can still impact the reliability of the analysis.[3]
Q2: I am observing significant signal suppression for both Flunixin and this compound. What are the likely causes and how can I mitigate this?
A2: Significant signal suppression for both the analyte and the internal standard is a clear indication of a strong matrix effect. The primary causes are co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source, particularly with electrospray ionization (ESI).[2] Common culprits in biological matrices include phospholipids, salts, and other endogenous molecules.[3][4]
To mitigate this, consider the following strategies:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Different sorbents can be tested to find the one that best retains Flunixin while washing away interfering compounds.[6]
-
Liquid-Liquid Extraction (LLE): This can be used to separate Flunixin from interfering substances based on their differential solubility in two immiscible liquids.
-
Protein Precipitation: While a simple and common method, it may not be sufficient for removing all matrix components. Using a solvent like acetonitrile is a common first step.[7][8]
-
-
Improve Chromatographic Separation: Modifying your LC method can help separate Flunixin and this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization source.[9]
Q3: My this compound signal is inconsistent across different samples from the same matrix. What could be the cause of this variability?
A3: Inconsistent internal standard signal across samples suggests that the matrix effect is not uniform. This can be a significant issue as it undermines the primary purpose of using an internal standard. Several factors can contribute to this problem:
-
Variability in Sample Composition: Biological samples can have inherent variability in their composition, leading to different levels of matrix effects.
-
Inconsistent Sample Preparation: If the sample preparation process is not well-controlled, the efficiency of matrix component removal can vary from sample to sample.[1]
-
Differential Elution: Even with a stable isotope-labeled internal standard, slight differences in retention time can sometimes occur, leading to differential exposure to matrix effects if the interfering compounds elute in a very narrow window.
To address this, it is crucial to standardize the sample preparation protocol and ensure it is followed consistently.[10] If the problem persists, a more robust sample cleanup method, such as SPE, may be required.
Q4: How can I quantitatively assess the extent of the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3]
The formula for calculating the matrix effect is: ME (%) = [(Peak area in matrix / Peak area in solvent) - 1] * 100 [2]
A negative value indicates signal suppression, while a positive value indicates signal enhancement.[2] An ideal scenario is a matrix effect close to 0%.
Quantitative Data Summary
The following table summarizes the matrix effects observed for Flunixin in various matrices from a comparative study of two different analytical methods.
| Matrix | Analyte | Method 1 Matrix Effect (%) | Method 2 Matrix Effect (%) |
| Milk | Flunixin | -15.0 | 78.5 |
| Milk | 5-Hydroxy Flunixin | -24.2 | 65.9 |
Data extracted from a study on the determination of Flunixin and its metabolite in various livestock and fishery products.[6][11]
Experimental Protocols
Protocol 1: Sample Preparation of Bovine Muscle for Flunixin Analysis
This protocol is a simple and rapid method for the extraction of Flunixin from bovine muscle tissue.
-
Homogenization: Weigh 200 mg of homogenized bovine muscle tissue into a centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 40 µg/kg).
-
Extraction: Add 1 mL of acetonitrile to the tube.
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
This protocol is adapted from a validated method for the determination of Flunixin in bovine muscle.[7][8]
Visualizations
Troubleshooting Workflow for this compound Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects with this compound.
General Experimental Workflow for Flunixin Analysis
Caption: A typical experimental workflow for the analysis of Flunixin using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
Technical Support Center: Optimizing LC-MS/MS for Flunixin and Flunixin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of flunixin and its deuterated internal standard, flunixin-d3.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of flunixin and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for flunixin and/or this compound shows poor peak shape, such as tailing, fronting, or split peaks. What are the potential causes and solutions?
Answer:
Poor peak shape can significantly impact the accuracy and precision of your results.[1] Here are the common causes and troubleshooting steps:
-
Column Contamination or Degradation:
-
Cause: Accumulation of matrix components on the column frit or stationary phase can lead to peak distortion.[1][2] High pH mobile phases (>7) can cause silica dissolution and column voids, resulting in split peaks.[2]
-
Solution:
-
Implement a robust sample clean-up procedure to minimize matrix introduction.[2]
-
Use a guard column to protect the analytical column.
-
If contamination is suspected, reverse-flush the column (if recommended by the manufacturer).[1]
-
If the column is old or has been used extensively with complex matrices, replace it.[1]
-
-
-
Inappropriate Injection Solvent:
-
Cause: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.[2][3]
-
Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.[3] If possible, reconstitute the final extract in the initial mobile phase.
-
-
Secondary Interactions:
-
Cause: Peak tailing for basic compounds like flunixin can occur due to secondary interactions with acidic silanols on the silica-based column packing.
-
Solution:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is in its protonated form.
-
Consider using a column with end-capping or a different stationary phase chemistry.
-
-
-
Column Overload:
Issue 2: Signal Instability or Poor Reproducibility
Question: I'm observing significant variability in the peak areas of flunixin and/or this compound across my sample batch. What could be the cause?
Answer:
Signal instability can stem from several factors throughout the analytical workflow. Here are some key areas to investigate:
-
Inconsistent Sample Preparation:
-
Cause: Variability in extraction recovery between samples can lead to inconsistent results. This can be due to inconsistent vortexing, temperature fluctuations during evaporation, or variations in the solid-phase extraction (SPE) process.
-
Solution: Ensure that sample preparation steps are performed consistently for all samples. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these variations.[4][5]
-
-
Internal Standard Issues:
-
Cause: An unstable internal standard response can indicate problems with its addition to the samples, degradation, or matrix effects that disproportionately affect the IS.
-
Solution:
-
Verify the concentration and stability of the this compound working solution.
-
Ensure the IS is added accurately and consistently to all samples and standards at the beginning of the sample preparation process.
-
Monitor the IS peak area across the batch. Significant variation may indicate a problem that needs investigation, even with a stable isotope-labeled IS.[6]
-
-
-
LC System and Method Instability:
-
Cause: Fluctuations in pump performance, inconsistent column temperature, or an inadequately equilibrated column can lead to shifting retention times and variable peak areas.[7]
-
Solution:
-
-
Mass Spectrometer Source Contamination:
-
Cause: Buildup of non-volatile matrix components in the ion source can lead to a gradual or abrupt decrease in signal intensity.
-
Solution: Regularly clean the ion source components as recommended by the instrument manufacturer.
-
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
Question: I suspect my results are being affected by ion suppression. How can I confirm this and what can I do to mitigate it?
Answer:
Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.[8][9][10]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of flunixin and this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Matrix Effect Calculation: Compare the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the analyte in a neat solution. A lower response in the matrix indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components.
-
Protein Precipitation (PPT): While simple, it may not provide the cleanest extracts. Acetonitrile is a common choice for precipitating proteins in plasma samples.[11]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample clean-up than PPT.[12]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[13][14]
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate flunixin and this compound from co-eluting matrix components.
-
Consider a smaller particle size column or a longer column for better resolution.
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[15]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with flunixin and experiences similar matrix effects, thus providing effective correction.[4][5]
-
Frequently Asked Questions (FAQs)
1. What are the typical MRM transitions for flunixin and this compound?
In positive electrospray ionization (ESI+) mode, the precursor ion for flunixin is [M+H]+ at m/z 297.1.[16] For this compound, the precursor ion will be [M+H]+ at m/z 300.1. Common product ions for flunixin can be optimized, but published methods often use transitions like 297.1 > 279.0 and 297.1 > 263.9.[16] The product ions for this compound will have the same neutral losses, so the corresponding transitions would be 300.1 > 282.0 and 300.1 > 266.9. It is always recommended to optimize these transitions on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Flunixin | 297.1 | 279.0 | 263.9 |
| This compound | 300.1 | 282.0 | 266.9 |
2. What are the recommended sample preparation techniques for flunixin in biological matrices?
The choice of sample preparation depends on the matrix complexity and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) with Acetonitrile | Simple, fast, and cost-effective.[11][17] | May result in significant matrix effects and less clean extracts.[18] | 63-85% in bovine plasma.[11] |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences.[12] | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[12] | Generally provides good recovery, but can be analyte and matrix dependent. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, reducing matrix effects.[13][14] Can be automated.[13] | More expensive and requires method development to optimize sorbent, wash, and elution steps. | Can achieve high and reproducible recoveries (>80%). |
3. What are the key considerations for chromatographic separation of flunixin?
-
Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an acidic modifier like 0.1% formic acid, is typical. The formic acid helps to achieve good peak shape by protonating flunixin.[16]
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.3-0.5 mL/min for standard analytical columns.[16]
-
Temperature: A controlled column temperature (e.g., 40°C) is recommended for reproducible retention times.[16]
4. What is the metabolic pathway for flunixin?
The primary metabolic pathway for flunixin is hydroxylation to form 5-hydroxy flunixin.[16] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.[16][19]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the LC-MS/MS analysis of flunixin.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in LC-MS/MS analysis.
Flunixin Metabolic Pathway
Caption: The primary metabolic pathway of flunixin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 14. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Flunixin-d3 signal stability in complex matrices
Welcome to the technical support center for improving Flunixin-d3 signal stability. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[1] In bioanalytical methods, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled Flunixin, it experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, variability can be normalized, leading to more accurate and precise quantification.[2]
Q2: What are the primary causes of this compound signal instability in complex matrices?
Signal instability, often observed as high variability in the IS peak area, can stem from several sources:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer, causing signal suppression or enhancement.[3][4][5] This is one of the most significant challenges in bioanalysis.[4]
-
Inconsistent Sample Preparation: Variations in manual procedures like pipetting, mixing, or extraction can lead to inconsistent recovery of the IS between samples.[3][6]
-
LC-MS/MS Method Issues: An unoptimized analytical method, such as improper chromatographic separation from matrix components or unsuitable mass spectrometer source conditions (e.g., temperature, gas flows), can contribute to signal variability.[3][6]
-
Instrument Performance: Issues like a contaminated ion source, a failing detector, or a faulty autosampler can cause random or trending signal fluctuations.[6]
-
Analyte Stability: Degradation of this compound due to improper sample storage temperatures, pH conditions, or excessive freeze-thaw cycles can lead to a loss of signal.[7][8]
Q3: How can I diagnose the root cause of signal instability?
A systematic approach is crucial. Start by examining the pattern of instability—is it random across the batch, or does it trend downwards or upwards?[9]
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[3]
-
Assess Sample Preparation: Conduct a recovery experiment to ensure the extraction procedure is efficient and consistent.[3]
-
Check Instrument Performance: Inject a pure standard solution of this compound multiple times to confirm the instrument can deliver a stable signal under ideal conditions.[3] Running a system suitability test before each batch is also a good practice.[10]
-
Investigate Analyte Stability: Review sample handling and storage procedures to ensure they align with established stability data. If necessary, perform a short-term stability study under your specific laboratory conditions.[8]
Q4: What are the recommended storage conditions for biological samples containing this compound?
To ensure analyte integrity, proper storage is essential. While specific stability data for this compound may vary by matrix, general guidelines for small molecules in biological samples can be followed:
-
Short-Term Storage: For periods up to 24 hours, refrigeration at 2-8°C is often acceptable.[7]
-
Long-Term Storage: For extended periods, freezing at -20°C or -80°C is recommended to prevent degradation.[7][11]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can degrade analytes.[7] It is highly recommended to aliquot samples into smaller, single-use volumes before freezing.[7] Stability through at least three freeze-thaw cycles is a common validation parameter.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound signal stability.
Issue 1: High, random variability (>15% CV) in this compound peak area across an analytical batch.
-
Potential Cause: Inconsistent sample preparation or matrix effects that vary significantly between individual samples.[3][5]
-
Troubleshooting Steps:
-
Review Sample Preparation Workflow: Ensure the internal standard is added as early as possible and that vortexing/mixing steps are sufficient to ensure homogeneity.[5] Automating liquid handling steps can reduce manual pipetting errors.
-
Enhance Sample Cleanup: Complex matrices often require more than a simple "dilute-and-shoot" or protein precipitation method. Implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][12]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and co-eluting matrix components.[3]
-
Check for Instrument Issues: A faulty autosampler can introduce variability. Manually inject a set of identical samples to see if the variability persists.[6]
-
Issue 2: The this compound signal consistently decreases over the course of the analytical run.
-
Potential Cause: Buildup of matrix components on the analytical column or in the mass spectrometer's ion source.[6]
-
Troubleshooting Steps:
-
Clean the Mass Spectrometer: Contamination of the ion source is a common cause of declining signal intensity. Follow the manufacturer's protocol for cleaning the source components.
-
Implement a Column Wash: Add a high-organic wash step at the end of your LC gradient to elute strongly retained matrix components from the column after each injection.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to capture contaminants and extend the life of the more expensive column.
-
Evaluate Sample Cleanup: If the signal degrades rapidly, your sample preparation method may be insufficient for the matrix complexity. Re-develop the extraction method to improve sample cleanliness.
-
Issue 3: The this compound signal is consistently low or absent.
-
Potential Cause: Low extraction recovery, analyte degradation, or incorrect IS concentration.
-
Troubleshooting Steps:
-
Verify IS Concentration: Ensure the working solution of this compound was prepared correctly and is at a concentration that provides a robust signal, typically in the mid-range of the analyte's calibration curve.[5]
-
Perform a Recovery Experiment: Compare the signal of a pre-extraction spiked sample to a post-extraction spiked sample to determine if the analyte is being lost during the extraction process. If recovery is low, optimize the extraction solvent, pH, or technique.[3]
-
Check for Degradation: Review sample collection and storage conditions. Ensure the pH of the sample matrix is within a stable range for Flunixin.[7]
-
Direct Infusion: Infuse the this compound working solution directly into the mass spectrometer to confirm that the instrument is properly tuned and capable of detecting the analyte.[3]
-
Data Presentation
Table 1: Summary of Potential Causes of Signal Instability and Diagnostic Approaches
| Potential Cause | Description | Diagnostic Approach |
| Matrix Effects | Endogenous components suppress or enhance the ionization of this compound.[4] | Post-Extraction Spike Analysis: Compare the IS response in a spiked blank matrix extract to its response in a pure solvent.[3] |
| Inconsistent Extraction | Variable loss of IS during sample preparation steps like liquid handling or evaporation.[6] | Recovery Experiment: Analyze pre- and post-extraction spiked samples to calculate recovery percentage. Low or inconsistent recovery indicates a problem.[3] |
| Analyte Degradation | Breakdown of this compound due to improper pH, temperature, or freeze-thaw cycles.[7] | Freeze-Thaw & Bench-Top Stability Tests: Assess IS concentration after subjecting samples to multiple freeze-thaw cycles or leaving them at room temperature for a defined period.[8] |
| Instrument Contamination | Buildup of non-volatile matrix components in the ion source or on the LC column.[6] | System Suitability Test: Repeatedly inject a clean standard. A declining signal points to contamination or other instrument issues.[10] |
| Chromatographic Issues | Co-elution of IS with matrix interferences. Deuterated standards can sometimes have a slight retention time shift.[3][9] | Chromatogram Review: Visually inspect chromatograms for peak shape and potential interferences. Ensure analyte and IS peaks are well-resolved from the matrix background. |
Table 2: Comparison of Common Sample Preparation Techniques for Complex Matrices
| Technique | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet proteins.[1] | Simple, fast, and inexpensive.[12] | Non-selective; significant matrix components (e.g., phospholipids, salts) remain in the supernatant, often leading to ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | Partition the analyte and IS from the aqueous sample into an immiscible organic solvent based on polarity and pH. | Can provide a cleaner extract than PPT; relatively inexpensive.[12] | Can be labor-intensive, difficult to automate, and may form emulsions.[12] |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge containing a solid sorbent that retains the analyte/IS, which is then washed and selectively eluted. | Highly selective, provides very clean extracts, reduces matrix effects, and allows for analyte concentration.[12] | More expensive, requires method development to optimize sorbent, wash, and elution solvents.[12] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects Using a Post-Extraction Spike Experiment
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte or IS) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract.[3]
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret Results:
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
An ME value of ~100% indicates no significant matrix effect.
-
A low RE value indicates inefficient extraction.
-
Protocol 2: General Workflow for Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general workflow for removing matrix interferences. Specific sorbents and solvents must be optimized for your particular application.
-
Conditioning: Pass a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through the SPE cartridge. This activates the sorbent. Do not let the cartridge dry out.[3]
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.[3]
-
Washing: Pass a weak wash solvent (e.g., water or a low-percentage organic solvent) through the cartridge to remove weakly bound interferences while retaining the analyte and IS.[3]
-
Elution: Elute the this compound and analyte with a strong organic solvent.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition for LC-MS/MS analysis.
Mandatory Visualizations
Caption: A troubleshooting flowchart for diagnosing this compound signal instability.
Caption: A standard experimental workflow for bioanalysis using an internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Sample Cleanup in Flunixin Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of Flunixin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample cleanup techniques for Flunixin bioanalysis?
A1: The three most prevalent sample cleanup techniques for Flunixin bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of technique depends on factors such as the biological matrix (e.g., plasma, serum, tissue), the required sensitivity of the assay, and the available equipment.[1][2] PPT is often used as a quick and simple initial cleanup step, while LLE and SPE offer more selective extraction and can lead to cleaner samples.[3][4]
Q2: Why is sample cleanup necessary before analyzing Flunixin?
A2: Sample cleanup is a critical step in bioanalysis to remove interfering substances from the biological matrix.[1] These interferences, such as proteins and phospholipids, can negatively impact the analytical results by causing ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[4] A proper cleanup procedure improves the reliability and longevity of the analytical column and instrument.[4]
Q3: What is the principle behind each of the main cleanup techniques?
A3:
-
Protein Precipitation (PPT): This technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile, to the biological sample.[5][6] The solvent disrupts the hydration layer around the proteins, causing them to precipitate out of the solution.[6] The precipitated proteins are then separated by centrifugation, leaving the analyte of interest in the supernatant.[7]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase (the sample) and an organic solvent.[8] The analyte partitions into the solvent in which it is more soluble, leaving interfering substances behind in the other phase.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[3] The sample is passed through a solid sorbent which retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[9]
Troubleshooting Guides
Protein Precipitation (PPT) Troubleshooting
Q4: I am seeing a cloudy or hazy supernatant after centrifugation in my PPT protocol. What could be the cause and how can I fix it?
A4: A cloudy supernatant suggests incomplete protein precipitation. This can be due to an insufficient volume of the precipitating solvent or inadequate mixing.
-
Solution: Ensure that the ratio of the organic solvent to the sample is at least 3:1 (v/v).[6] After adding the solvent, vortex the sample vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[10] Using chilled solvent (-20°C) can also enhance precipitation efficiency.[5]
Q5: My analyte recovery is low and inconsistent after performing PPT. What are the potential reasons and solutions?
A5: Low and variable recovery in PPT can be caused by the co-precipitation of the analyte with the proteins or incomplete extraction from the protein pellet.
-
Troubleshooting Steps:
-
Optimize Solvent: While acetonitrile is commonly used, other solvents like methanol or acetone can be tested. Acetonitrile generally produces larger protein particles that are easier to pellet.[6]
-
Adjust pH: For acidic drugs like Flunixin, acidifying the sample can sometimes reduce its binding to proteins like albumin, thereby improving recovery.[11]
-
Re-extraction: After the initial centrifugation and collection of the supernatant, consider adding a small volume of the precipitation solvent to the protein pellet, vortexing, and centrifuging again. Combine the supernatants to maximize recovery.
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Q6: I am consistently observing an emulsion layer between the aqueous and organic phases during my LLE procedure, making phase separation difficult. How can I prevent or break this emulsion?
A6: Emulsion formation is a common issue in LLE, often caused by high concentrations of lipids or proteins in the sample.[12]
-
Prevention:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction tube to minimize the formation of an emulsion.[12]
-
Increase Ionic Strength: Adding a small amount of salt (salting out), such as sodium chloride, to the aqueous phase can help to break the emulsion by increasing the polarity of the aqueous layer.[12][13]
-
-
Breaking an Emulsion:
Q7: The recovery of Flunixin is poor after LLE. How can I improve it?
A7: Poor recovery in LLE can be attributed to several factors, including the choice of extraction solvent, incorrect pH, or an insufficient phase volume ratio.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of organic solvent is crucial. A solvent that is too nonpolar may not efficiently extract a moderately polar drug like Flunixin. Conversely, a solvent that is too polar may be miscible with the aqueous phase. Experiment with different solvents or solvent mixtures.
-
pH Adjustment: Flunixin is an acidic drug. Adjusting the pH of the aqueous sample to be at least 2 pH units below the pKa of Flunixin will ensure it is in its non-ionized form, which is more readily extracted into an organic solvent.
-
Multiple Extractions: Performing two or three extractions with smaller volumes of the organic solvent and combining the extracts is generally more efficient than a single extraction with a large volume.
-
Solid-Phase Extraction (SPE) Troubleshooting
Q8: My Flunixin recovery is low after SPE. Where could the analyte be getting lost?
A8: Low recovery in SPE can occur at several steps: incomplete retention during sample loading, loss during the wash step, or incomplete elution.[14][15][16]
-
Troubleshooting Steps:
-
Check for Breakthrough: Analyze the flow-through and wash fractions to see if the analyte is being lost during these steps.
-
Optimize Loading Conditions: If breakthrough is observed, the sample loading conditions may need to be adjusted. This could involve diluting the sample with a weaker solvent to enhance retention or decreasing the flow rate during loading to allow for better interaction with the sorbent.[14][17]
-
Optimize Wash Solvent: If the analyte is being eluted during the wash step, the wash solvent may be too strong. Decrease the organic content or change the pH of the wash solvent to be less eluting for Flunixin while still removing interferences.[14]
-
Optimize Elution Solvent: If the analyte is retained but not eluted, the elution solvent is likely too weak. Increase the organic strength or modify the pH of the elution solvent to disrupt the interaction between Flunixin and the sorbent.[15][18] Performing the elution with two smaller aliquots of solvent can also improve recovery.[19]
-
Q9: I am experiencing inconsistent results and poor reproducibility with my SPE method. What are the likely causes?
A9: Inconsistent SPE results are often due to variability in the procedure.
-
Common Causes and Solutions:
-
Drying of the Sorbent Bed: For silica-based sorbents, it is crucial not to let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent retention.[9]
-
Inconsistent Flow Rates: Ensure that the flow rates for sample loading, washing, and elution are consistent across all samples. Using a vacuum manifold or a positive pressure processor can help maintain consistent flow.
-
Sorbent Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and inconsistent recoveries. If high concentrations of the analyte are expected, consider using a cartridge with a larger sorbent mass.[15]
-
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques for Flunixin Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by solvent-induced precipitation | Partitioning between two immiscible liquids | Chromatographic separation on a solid sorbent |
| Selectivity | Low | Moderate to High | High |
| Recovery | Generally >80%, but can be variable[7] | Can be high (>85%), but method dependent[20] | Typically high and reproducible (>85%)[3] |
| Matrix Effect | Can be significant due to remaining phospholipids[4] | Moderate, generally cleaner than PPT[3] | Minimal, provides the cleanest extracts[3] |
| Throughput | High | Low to Moderate | Moderate to High (amenable to automation) |
| Cost per Sample | Low | Low | High |
| Common Issues | Incomplete precipitation, analyte co-precipitation[7] | Emulsion formation, poor recovery[12] | Low recovery, inconsistent results[14] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Flunixin in Plasma
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Flunixin in Plasma
-
Sample Preparation: To 500 µL of plasma in a glass tube, add an internal standard.
-
pH Adjustment: Add 50 µL of 1M hydrochloric acid to acidify the sample to a pH of approximately 2-3. Vortex briefly.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and mix by gentle inversion for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Flunixin in Plasma
This protocol is a general guideline using a C18 reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[9]
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).[14]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Flunixin from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. methods of extraction protein precipitation method.pptx [slideshare.net]
- 3. waters.com [waters.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. ijstr.org [ijstr.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. silicycle.com [silicycle.com]
- 15. specartridge.com [specartridge.com]
- 16. welchlab.com [welchlab.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
Troubleshooting Poor Peak Shape in Flunixin Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Flunixin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Flunixin?
Poor peak shape in Flunixin chromatography, often manifesting as peak tailing or fronting, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Flunixin, a non-steroidal anti-inflammatory drug (NSAID), contains a secondary amine and a carboxylic acid group, making it susceptible to interactions with residual silanol groups on silica-based columns.[2][3] Other contributing factors can include improper mobile phase pH, column overload, inappropriate sample solvent, and issues with the HPLC system itself.[1][4]
Q2: How does mobile phase pH affect Flunixin peak shape?
Mobile phase pH is a critical parameter for achieving good peak symmetry for ionizable compounds like Flunixin.[5] The pH of the mobile phase influences the ionization state of both the Flunixin molecule and the residual silanol groups on the stationary phase. Operating at a low pH (e.g., around 2.8-3.0) can suppress the ionization of silanol groups, minimizing secondary interactions and reducing peak tailing.[2][6] Conversely, at a higher pH, the interaction between the negatively charged silanol groups and the positively charged amine on Flunixin can increase, leading to significant tailing.[2][3] One study found that adjusting the mobile phase pH from 4.2 to 2.8 significantly improved Flunixin peak symmetry and column efficiency.[6]
Q3: What type of column is best suited for Flunixin analysis?
Reverse-phase C18 columns are commonly used for Flunixin analysis.[6][7] To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well-endcapped.[8] End-capping is a process that covers many of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions with basic compounds like Flunixin.[9][10] Columns with low silanol activity are also a good choice.[11]
Q4: Can the sample solvent affect peak shape?
Yes, the solvent used to dissolve the sample can significantly impact peak shape.[4] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting or splitting.[1][12] It is generally recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common peak shape problems in Flunixin chromatography.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Logical Relationship for Causes of Peak Fronting:
Caption: Common causes of peak fronting in chromatography.
Corrective Actions for Peak Fronting:
-
Reduce Sample Concentration/Injection Volume: If column overload is suspected, dilute the sample or decrease the injection volume.[10]
-
Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[4]
-
Inspect and Replace Column: If a column void or collapse is suspected, it is often irreversible. Replace the column with a new one.[10]
Experimental Protocols & Data
The following table summarizes chromatographic conditions from various studies that achieved good peak shape for Flunixin. This data can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Zorbax Eclipse Plus C18 (150x4.6 mm, 5 µm)[7] | Reversed phase C18e (250 mm × 4.6 mm, 5 µm)[6] | C18 column[13] |
| Mobile Phase | 0.1% (v/v) formic acid in water:methanol (40:60 v/v)[7] | Acetonitrile:water (60:40 v/v), pH adjusted to 2.8 with phosphoric acid[6] | 0.15 M sodium dodecyl sulphate, 8% n-butanol, and 0.3% triethylamine in 0.02 M phosphoric acid, buffered to pH 7.0[13] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] | Not Specified |
| Column Temp. | 25°C[7] | Room temperature[6] | Not Specified |
| Detection | 270 nm[7] | 268 nm[6] | 284 nm[13] |
| Injection Vol. | 20 µL[7] | Not Specified | 20 µL[13] |
Detailed Methodologies
Method Development Example for Improved Peak Shape:
One study reported initial poor peak symmetry for Flunixin using a mobile phase of acetonitrile and water (50:50 v/v) adjusted to pH 4.2 with acetic acid.[6] To improve the peak shape, the following iterative steps were taken:
-
Initial Observation: Flunixin peak eluted late with poor symmetry and column efficiency.[6]
-
Modification 1: The mobile phase ratio was changed to acetonitrile:water (60:40 v/v) and the pH was lowered to 3.0 with acetic acid. This resulted in good Flunixin peak symmetry.[6]
-
Modification 2 (for simultaneous analysis with another compound): To optimize the peak of a co-eluting compound, the pH was further reduced to 2.8 using phosphoric acid, which maintained the excellent peak shape for Flunixin.[6]
This example highlights the importance of systematically adjusting mobile phase composition and pH to achieve optimal chromatographic performance for Flunixin.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of high-performance liquid chromatography method for determination of flunixin-meglumine and its impurities in preparations for veterinary use | Archives of Pharmacy [aseestant.ceon.rs]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. lcms.cz [lcms.cz]
- 10. acdlabs.com [acdlabs.com]
- 11. Separation of Flunixin meglumine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. uhplcs.com [uhplcs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Overcoming Flunixin-d3 Variability
Welcome to the Technical Support Center for troubleshooting variability with Flunixin-d3 in your analytical runs. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the method.[1][4] Because it is chemically and physically almost identical to the analyte (Flunixin), it co-elutes and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.[5][6] This allows it to compensate for variations in the analytical process.[4][7]
Q2: What are the common causes of variability in the this compound response?
Variability in the internal standard response can arise from several factors throughout the analytical workflow.[7][8] Key sources include:
-
Sample Preparation Inconsistencies: Errors in pipetting, inconsistencies in extraction procedures, or incomplete protein precipitation can lead to variable recovery of the IS.[7][8]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent signal intensity.[9][10]
-
Instrumental Issues: A contaminated ion source, instrument drift over an analytical run, or inconsistent injection volumes can all contribute to IS variability.[7][8]
-
Internal Standard Stability: Degradation of this compound in stock or working solutions, or isotopic exchange (deuterium atoms exchanging with protons), can reduce its concentration and signal.[8]
-
Chromatographic Issues: A slight retention time shift between this compound and Flunixin, a phenomenon known as the "isotope effect," can subject them to different matrix effects, compromising data quality.[11][12][13]
Q3: What are the acceptance criteria for internal standard variability?
While there are no universally mandated acceptance criteria, a common practice in bioanalytical labs is to investigate samples where the internal standard response is outside of 50-150% of the mean IS response for the batch.[7] Regulatory guidance, such as the FDA's M10 Bioanalytical Method Validation, emphasizes monitoring IS response for systemic variability.[14] It is crucial for each laboratory to establish its own standard operating procedures (SOPs) with pre-determined criteria for identifying and handling samples with significant IS response deviation.[15]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound variability.
Guide 1: Investigating Sample Preparation Issues
If you suspect that the variability is originating from your sample preparation workflow, follow these steps.
Symptoms:
-
Random, unpredictable IS response across the batch.
-
High coefficient of variation (%CV) for quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample preparation.
Experimental Protocol: Verifying Pipetting Accuracy
-
Objective: To confirm the accuracy and precision of the pipette used for adding the this compound working solution.
-
Procedure:
-
Set the pipette to the volume used in the assay.
-
Pipette the this compound working solution onto a calibrated analytical balance ten times.
-
Record the weight for each dispense.
-
Convert the weight to volume using the density of the solvent.
-
-
Acceptance Criteria: The mean accuracy should be within ±5% of the set volume, and the precision (%CV) should be less than 2%.
| Parameter | Acceptance Criteria |
| Mean Accuracy | ± 5% of target volume |
| Precision (%CV) | < 2% |
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects are a common cause of IS variability, especially when dealing with complex biological samples.
Symptoms:
-
Consistent shift (suppression or enhancement) in IS response in study samples compared to calibration standards.
-
Poor accuracy of QC samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Objective: To determine if the biological matrix is suppressing or enhancing the this compound signal.
-
Procedure:
-
Set A: Spike a known amount of this compound into a neat solution (e.g., mobile phase).
-
Set B: Extract blank biological matrix and then spike the same amount of this compound into the post-extracted supernatant.
-
Analyze both sets by LC-MS/MS.
-
-
Data Analysis: Calculate the matrix factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation of Results:
| Matrix Factor (MF) | Interpretation |
| MF ≈ 1.0 | No significant matrix effect |
| MF < 1.0 | Ion Suppression |
| MF > 1.0 | Ion Enhancement |
Guide 3: Addressing Instrument and Chromatographic Issues
Variability can also be introduced by the LC-MS/MS system itself or the chromatographic conditions.
Symptoms:
-
Gradual drift in IS response over the analytical run.
-
Inconsistent retention times for the analyte and IS.
-
Sudden drop or loss of IS signal.
Troubleshooting Workflow:
Caption: Troubleshooting for instrument and chromatography.
Experimental Protocol: Verifying Co-elution of Flunixin and this compound
-
Objective: To ensure that the analyte and its deuterated internal standard are eluting at the same retention time to experience the same matrix effects.[11]
-
Procedure:
-
Prepare a solution containing both Flunixin and this compound.
-
Inject the solution onto the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
-
Acceptance Criteria: The retention time difference between the two peaks should be minimal and consistent across the run. A significant or variable shift may require chromatographic optimization.[11][12][13]
| Parameter | Recommended Specification |
| Retention Time Difference | As minimal as possible and consistent |
| Peak Shape | Symmetrical and consistent for both analyte and IS |
By systematically working through these FAQs and troubleshooting guides, you can effectively identify the root cause of this compound variability and implement the necessary corrective actions to ensure the robustness and reliability of your bioanalytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Best Practices for Using Deuterated Standards in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the gold standard in LC-MS?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the gold standard in quantitative LC-MS because they are chemically almost identical to the analyte, meaning they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[1][2][3] However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer.[2] This allows it to act as an internal reference to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision.[1][2][4] Regulatory bodies like the FDA and EMA recognize their value in bioanalytical method validation.[2][3]
Q2: How do I select an appropriate deuterated internal standard?
Several factors are crucial when selecting a deuterated internal standard:
-
Degree of Deuteration: A sufficient mass difference between the analyte and the standard is necessary to prevent isotopic overlap. A mass increase of +3 amu or more is generally recommended.[2]
-
Isotopic Purity: It is best to use deuterated compounds with at least 98% isotopic enrichment to minimize interference from any unlabeled analyte present as an impurity.[3] High purity minimizes background interference and ensures clear mass separation.[3]
-
Label Position: Deuterium atoms should be placed on chemically stable positions within the molecule, such as aromatic rings or aliphatic carbons.[5][6] Avoid labeling on exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, as these can readily exchange with hydrogen from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[2][5]
Q3: My deuterated standard elutes at a slightly different retention time than the analyte. Is this normal and will it affect my results?
Yes, it is not uncommon for a deuterated standard to have a slightly different retention time than its non-deuterated counterpart, a phenomenon known as the "deuterium isotope effect".[1] This can be more pronounced with a higher degree of deuteration.[1] While often minor, this chromatographic separation can be problematic if the analyte and internal standard elute in a region of the chromatogram with varying matrix effects.[1][4] If they experience different degrees of ion suppression or enhancement, the accuracy of the quantification can be compromised.[4][7] If the peaks still largely overlap, the impact may be minimal.[5]
Q4: What is "isotopic cross-talk" and how can I mitigate it?
Isotopic cross-talk occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.[5] This can happen if the analyte has naturally occurring heavy isotopes that result in a mass overlapping with the internal standard. To assess this, you can analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the deuterated standard.[5] If a significant signal is detected, you can consider monitoring a less abundant isotope of the internal standard or increasing the concentration of the internal standard.[5]
Q5: How does the purity of a deuterated standard impact assay accuracy?
The isotopic and chemical purity of a deuterated standard are critical for accurate quantification.[1] If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, which is particularly problematic at low concentrations.[1] Always review the Certificate of Analysis (CoA) for the stated isotopic and chemical purity.[5]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
Symptoms:
-
The calibration curve is non-linear, especially at higher concentrations.[8]
-
Poor R² value for the calibration curve.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Internal Standard Concentration | A common rule of thumb is to use an internal standard concentration that produces a signal intensity approximately 50% of that of the highest calibration standard.[8] Experiment with different concentrations to find the optimal level that results in the best linearity.[8] |
| Disproportionate Analyte/IS Ratio | A large difference between the analyte and internal standard signals can lead to less accurate integration and reduced precision.[8] Adjust the IS concentration to be closer to the expected analyte concentrations. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. This can be exacerbated by a high internal standard concentration. Try reducing the internal standard concentration.[9] |
| Analyte or IS Instability | Verify the stability of your analyte and internal standard in the sample matrix and autosampler. |
Issue 2: High Variability in Internal Standard Peak Area
Symptoms:
-
Inconsistent internal standard peak areas across a single analytical run.[8]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent and accurate addition of the internal standard to every sample.[8] The IS should be added early in the sample preparation process to account for extraction losses.[6] |
| Instrument Performance Issues | Perform system suitability tests to check for injection precision and detector stability.[8] Check for leaks or clogs in the LC system.[10] |
| Matrix Effects | Conduct a post-extraction spike experiment to determine if the variability is due to matrix effects.[8] If so, improving sample cleanup or chromatographic separation may be necessary.[8] |
| Analyte-Induced Ion Suppression | At high analyte concentrations, the analyte itself can suppress the ionization of the internal standard.[11] This is a common phenomenon in LC-MS.[11] |
Issue 3: Suspected Hydrogen-Deuterium (H/D) Exchange
Symptoms:
-
Decreasing signal for the deuterated internal standard over time.[10]
-
A corresponding increase in the analyte signal over time.[10]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Labile Deuterium Labels | The deuterium atoms may be located at chemically unstable positions (e.g., -OH, -NH).[5][10] |
| Mobile Phase Conditions | Highly acidic or basic mobile phases and elevated temperatures can accelerate deuterium exchange.[5] |
| Solution | Perform a deuterium back-exchange stability test by incubating the IS in the mobile phase and re-injecting.[5][10] If exchange is confirmed, consider adjusting the mobile phase pH or using a non-aqueous mobile phase if possible.[10] The most robust solution is to source an alternative standard with deuterium labels on more stable positions.[10] |
Experimental Protocols
Protocol 1: Optimizing Internal Standard Concentration
Objective: To determine the optimal concentration of the deuterated internal standard (d-IS) that provides a stable and reliable signal across the entire calibration range without causing detector saturation.[8]
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards covering the expected analytical range of your samples.[8]
-
Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of the deuterated internal standard. A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.[8]
-
Spike and Analyze: For each d-IS concentration, spike a full set of calibration standards.
-
Analyze and Calculate: Analyze all sets of samples by LC-MS/MS.[8]
-
Selection Criteria: Choose the d-IS concentration that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.[8]
Protocol 2: Assessing Isotopic Cross-Talk
Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.[5]
Methodology:
-
Prepare High-Concentration Analyte Solution: Prepare a high-concentration solution of the unlabeled analyte without the internal standard.[5]
-
LC-MS/MS Analysis: Inject this solution and monitor the mass channel (MRM transition) of the deuterated internal standard.[5]
-
Data Analysis: A significant signal in the internal standard's channel indicates isotopic contribution from the analyte.[5]
-
Mitigation: If cross-talk is confirmed, consider monitoring a less abundant isotope of the internal standard or increasing the concentration of the internal standard.[5]
Protocol 3: Deuterium Back-Exchange Stability Test
Objective: To assess the stability of the deuterated internal standard and check for deuterium-hydrogen exchange.[5]
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase.
-
Solution B: Internal Standard only in the initial mobile phase.
-
Solution C: Internal Standard only in the sample diluent.[5]
-
-
Incubation: Incubate solutions B and C at the intended analytical temperature for a period equivalent to the longest expected run time.[5]
-
LC-MS/MS Analysis: Inject all three solutions onto the LC-MS/MS system.[5]
-
Data Analysis: Compare the signal of the unlabeled analyte in the incubated solutions (B and C) to the initial solution (A). An increase in the analyte signal in the incubated solutions indicates back-exchange.[5]
Visualizations
Caption: LC-MS quantitative analysis workflow using a deuterated internal standard.
Caption: Troubleshooting logic for issues with deuterated internal standards in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Flunixin-d3 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address Flunixin-d3 carryover issues in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
This compound is the deuterated internal standard for Flunixin, a non-steroidal anti-inflammatory drug (NSAID). In bioanalytical methods, accurate quantification of the target analyte relies on a consistent and known amount of the internal standard. Carryover of this compound from a high concentration sample or calibration standard into a subsequent blank or low concentration sample can lead to artificially inflated results and compromise the accuracy and reliability of the analytical data.
Q2: What are the common causes of this compound carryover in an autosampler?
Carryover of this compound can originate from several components within the autosampler. The most common sources include:
-
Injector Needle: Residue can adhere to both the inner and outer surfaces of the needle.
-
Injection Valve: The rotor seal and stator can trap and subsequently release the analyte.
-
Sample Loop: Incomplete flushing of the sample loop can leave residual this compound.
-
Connectors and Tubing: Dead volumes or poorly made connections in the fluidic path can be a source of carryover.
-
Adsorption: Flunixin, being an acidic compound (pKa ≈ 5.82), can adsorb to active sites on metallic or polymeric surfaces within the autosampler, especially if the pH of the sample and mobile phase are not optimized.
Q3: How can I determine if I have a this compound carryover issue?
A simple experiment can diagnose a carryover problem. Inject a high concentration standard of this compound, followed by one or more blank injections (the same solvent as your sample diluent). If a peak corresponding to this compound appears in the blank injection(s) at the correct retention time, you have a carryover issue. The peak area in the blank is a measure of the extent of the carryover.
Q4: What are the key properties of Flunixin to consider when troubleshooting carryover?
Understanding the physicochemical properties of Flunixin is crucial for selecting an effective wash solvent.
| Property | Value | Implication for Carryover |
| pKa | 5.82 | At a pH below its pKa, Flunixin will be in its less soluble, neutral form, which may increase adsorption to non-polar surfaces. At a pH above its pKa, it will be in its more soluble, ionized form. |
| Solubility | Water (as meglumine salt): Freely soluble[1][2] DMSO: ≥ 100 mg/mL[3] Ethanol: ~0.25 mg/mL[4] | The choice of wash solvent should be based on its ability to effectively dissolve Flunixin. A solvent with good solubilizing power for Flunixin is more likely to be an effective wash solvent. |
| LogP | 3.92[5] | A relatively high logP suggests a preference for non-polar environments, which can contribute to its adsorption onto reversed-phase columns and other hydrophobic surfaces in the autosampler. |
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to pinpoint the origin of the this compound carryover within your LC-MS system.
Guide 2: Optimizing Autosampler Wash Method to Reduce Carryover
A robust wash method is the most effective way to combat carryover. This guide outlines the steps to develop an optimized wash protocol for this compound.
Experimental Protocols
Protocol 1: Quantifying this compound Carryover
Objective: To determine the percentage of carryover of this compound in the analytical system.
Materials:
-
High-concentration this compound standard (e.g., upper limit of quantification, ULOQ)
-
Blank solvent (sample diluent)
-
LC-MS system
Procedure:
-
Equilibrate the LC-MS system with the analytical method.
-
Inject the blank solvent to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Immediately following the high-concentration standard, inject the blank solvent one or more times.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
Acceptance Criteria: Typically, carryover should be less than 0.1%, and for highly sensitive assays, it may need to be significantly lower.
Protocol 2: Evaluating the Effectiveness of Different Wash Solvents
Objective: To identify the most effective wash solvent for minimizing this compound carryover.
Materials:
-
High-concentration this compound standard
-
Blank solvent
-
A selection of potential wash solvents (see table below for suggestions)
-
LC-MS system
Procedure:
-
Perform the carryover quantification protocol (Protocol 1) with the current wash solvent to establish a baseline.
-
Change the autosampler wash solvent to the first test solvent.
-
Purge the wash system thoroughly with the new solvent.
-
Repeat the carryover quantification protocol.
-
Repeat steps 2-4 for all test wash solvents.
-
Compare the percent carryover for each wash solvent to determine the most effective one.
Quantitative Data on Carryover Reduction
Table 1: Effect of Wash Solvent Composition on Carryover
| Compound | Wash Solvent | Carryover (%) | Reference |
| Chlorhexidine | No Rinse | ~0.07 | [6] |
| Mobile Phase (55:45 ACN:Buffer) | ~0.04 | [6] | |
| Granisetron | 100% Acetonitrile | High | [7] |
| 50:50 Acetonitrile:Water | Low | [7] | |
| Caffeine | Water with 0.1% Formic Acid | 4.5 ppm | [8] |
| Isopropanol, Acetonitrile, Water (each with 0.1% Formic Acid) | < 9 ppm | [8] |
Table 2: Effect of Wash Volume and Cycles on Carryover
| Compound | Wash Protocol | Carryover (%) | Reference |
| Chlorhexidine & Caffeine | 1 Wash Cycle (250 µL) | > 0.01 | [9] |
| 3 Wash Cycles (750 µL total) | < 0.003 | [9] | |
| 2 x 1500 µL (Isopropanol then Mobile Phase) | 0.0003 | [9] | |
| Granisetron | 6-second post-injection wash | ~3x Higher | [7] |
| 12-second pre- and post-injection wash | ~3x Lower | [7] |
Based on this data and the properties of Flunixin, a wash solvent containing a high percentage of organic solvent with a basic pH modifier (e.g., 0.1% ammonium hydroxide in 90% acetonitrile) is a good starting point for optimization. The use of multiple wash cycles with a sufficient volume is also critical.
References
- 1. FLUNIXIN MEGLUMINE CAS#: 38677-85-9 [m.chemicalbook.com]
- 2. Flunixin meglumine = 98 HPLC 42461-84-7 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Flunixin Meglumine | CAS#:38677-85-9 | Chemsrc [chemsrc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
Impact of mobile phase composition on Flunixin-d3 ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of mobile phase composition on Flunixin-d3 ionization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase for analyzing this compound by LC-MS?
A1: For reversed-phase chromatography coupled with mass spectrometry, a mobile phase consisting of acetonitrile and water with an acidic additive is typically optimal for the analysis of this compound. The most commonly reported and effective mobile phase composition is 0.1% formic acid in both the aqueous and organic (acetonitrile) phases.[1] This composition promotes the protonation of this compound, leading to enhanced signal intensity in positive electrospray ionization (ESI) mode.
Q2: How does the mobile phase pH affect the ionization of this compound?
A2: The mobile phase pH is a critical parameter for the ionization of this compound. Flunixin has a pKa of 5.82, which means it is a weak acid. To achieve efficient ionization in positive ESI mode, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. An acidic mobile phase, such as one containing 0.1% formic acid (with a pH of approximately 2.7), ensures that this compound is predominantly in its protonated form, which is necessary for detection as [M+H]⁺.
Q3: Can I use other additives besides formic acid in the mobile phase?
A3: While 0.1% formic acid is the most common and generally recommended additive for positive ion mode analysis of this compound, other additives like acetic acid or ammonium formate can be used. However, their impact on ionization efficiency may differ. Ammonium formate can be a good choice when buffering capacity is needed and can sometimes improve peak shape. For negative ion mode, additives that promote deprotonation, such as a very low concentration of ammonium hydroxide or other basic modifiers, might be considered, though this is less common for Flunixin analysis.
Q4: Is it better to analyze this compound in positive or negative ionization mode?
A4: Positive electrospray ionization (ESI) mode is overwhelmingly the preferred method for the analysis of Flunixin and its deuterated internal standard, this compound.[2][3][4][5] This is because the acidic mobile phase conditions typically used in reversed-phase chromatography facilitate the formation of the protonated molecule [M+H]⁺, leading to a strong and stable signal. While negative ion mode is theoretically possible for acidic molecules like Flunixin, achieving high sensitivity can be more challenging and may require significant mobile phase optimization.
Q5: How does the organic solvent choice (acetonitrile vs. methanol) impact this compound ionization?
A5: Both acetonitrile and methanol are suitable organic solvents for the analysis of this compound. Acetonitrile is more frequently reported in validated methods and often provides better chromatographic efficiency (sharper peaks) and lower backpressure. The choice of organic solvent can also influence the ESI process; acetonitrile's lower surface tension and viscosity compared to methanol can sometimes lead to more efficient droplet formation and desolvation in the ESI source, potentially enhancing signal intensity.[6] However, the optimal solvent may be instrument-dependent, and a comparison may be beneficial during method development.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization of this compound
This is a common issue that can significantly impact the sensitivity and reliability of your assay. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow for Low Signal Intensity
References
- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A quick LC-MS/MS method for determination of flunixin in bovine muscle [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in Flunixin analysis
Welcome to the Technical Support Center for Flunixin analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Flunixin, with a specific focus on dealing with co-eluting interferences.
Troubleshooting Guide
This section provides solutions to specific problems you may be encountering in your Flunixin analysis workflow.
Question: I am observing a peak at the same retention time as Flunixin in my blank matrix samples. What could be the cause and how can I resolve it?
Answer: This issue is likely due to a co-eluting interference from the sample matrix. Endogenous matrix components can sometimes mimic the analyte of interest.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing all interfering compounds.
-
Solution 1: Enhance Sample Preparation: Incorporate a more rigorous cleanup step. Techniques like Solid-Phase Extraction (SPE) or the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can effectively remove many interfering substances like pigments, fatty acids, and sugars.[1][2][3]
-
Solution 2: Optimize SPE Sorbents: If using SPE, experiment with different sorbent types (e.g., C18, Oasis HLB) to find the one that provides the best cleanup for your specific matrix.[1]
-
-
Poor Chromatographic Resolution: The analytical column and mobile phase conditions may not be sufficient to separate Flunixin from the interfering peak.
-
Solution 1: Adjust Mobile Phase Gradient: Modify the gradient elution profile to improve the separation of Flunixin from the interfering compound.[4]
-
Solution 2: Evaluate Different Columns: Test a different reverse-phase column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.[5]
-
-
Isobaric Interference: A compound with the same nominal mass as Flunixin may be co-eluting.
-
Solution: Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can provide accurate mass measurements, allowing for the differentiation between Flunixin and the isobaric interference based on their exact masses.[6]
-
Question: My Flunixin peak area is inconsistent and shows significant signal suppression or enhancement in matrix samples compared to neat standards. How can I mitigate these matrix effects?
Answer: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte in the mass spectrometer source, are a common challenge in LC-MS/MS analysis.[2][6][7]
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous materials from the sample are interfering with the ionization process.
-
Solution 1: Improve Sample Cleanup: As mentioned previously, enhanced sample preparation using methods like SPE or QuEChERS is crucial for removing matrix components that cause ion suppression or enhancement.[1][2][3]
-
Solution 2: Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, thereby minimizing their impact on the ionization of Flunixin.[6]
-
-
Lack of Internal Standard: Analysis without an appropriate internal standard makes it difficult to correct for variations in sample preparation and matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Flunixin analysis?
A1: The most common sources of co-eluting interferences in Flunixin analysis are endogenous components from the sample matrix.[1] In food matrices like milk, meat, and eggs, these can include pigments, fatty acids, and sugars.[1][10] In biological matrices such as plasma or tissue, endogenous lipids, proteins, and metabolites can cause interference.[11][12] Additionally, structurally related compounds or metabolites of other drugs administered to the animal can also co-elute and interfere with the analysis.[12]
Q2: Can metabolites of Flunixin interfere with its analysis?
A2: Yes, metabolites of Flunixin, such as 5-hydroxyflunixin, can potentially interfere with the analysis of the parent drug if they are not chromatographically separated.[1][13] In some cases, phase II metabolites can undergo in-source fragmentation in the mass spectrometer and revert to the parent drug, leading to inaccurate quantification.[12] It is crucial to develop a chromatographic method that can separate Flunixin from its major metabolites.
Q3: How can I confirm if a peak is an interference and not Flunixin?
A3: Several methods can be used to confirm the identity of a peak:
-
Mass Spectral Comparison: Compare the full scan mass spectrum or the product ion scan of the peak with that of a certified Flunixin standard. The fragmentation pattern should be identical.
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the peak. An isobaric interference will have a different elemental composition and thus a different exact mass than Flunixin.[6]
-
Spiking Experiments: Spike a blank matrix with a known concentration of Flunixin standard. The peak corresponding to Flunixin should increase in intensity, while the interfering peak should remain unchanged.
-
Use of a Different Analytical Column: An interfering compound will likely have a different retention time on a column with a different stationary phase chemistry.
Q4: What are the regulatory limits for Flunixin residues in different matrices?
A4: Maximum Residue Limits (MRLs) for Flunixin vary by country and matrix. For example, the European Union has set an MRL of 20 µg/kg for Flunixin in bovine muscle.[4] In South Korea, the MRLs for Flunixin are 0.02 mg/kg for beef and horse muscle, 0.05 mg/kg for pork muscle, and 0.02 mg/kg for milk.[1][14] It is essential to consult the specific regulations of the target market for the most up-to-date MRLs.
Experimental Protocols
Protocol 1: Extraction and Cleanup of Flunixin from Bovine Muscle using Acetonitrile Extraction[4]
This protocol describes a simple and effective method for the extraction of Flunixin from bovine muscle tissue.
-
Sample Homogenization: Homogenize 2 grams of bovine muscle tissue.
-
Extraction:
-
To the homogenized sample, add 8 mL of acetonitrile.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound).
-
Vortex for 1 minute.
-
Sonicate for 5 minutes.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of a solution of 0.1% formic acid in water:acetonitrile (50:50, v/v).
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction and Cleanup of Flunixin from Milk using QuEChERS-like Method[1]
This protocol provides a method for the extraction and cleanup of Flunixin and its metabolite, 5-hydroxyflunixin, from milk samples.
-
Sample Preparation:
-
Weigh 2 grams of milk into a 50 mL centrifuge tube.
-
Add 100 µL of EDTA solution and shake for 3 minutes.
-
-
Extraction:
-
Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4,500 x g for 10 minutes at 4°C.
-
-
Dispersive SPE Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.
-
Shake for 10 minutes.
-
Centrifuge at 4,500 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer 5 mL of the cleaned extract to a new tube and concentrate to dryness under nitrogen at 40°C.
-
Reconstitute the residue with 1 mL of water:methanol (1:1, v/v).
-
-
Filtration: Filter the sample through a 0.2 µm PTFE syringe filter before LC-MS/MS analysis.
Data Presentation
Table 1: Performance Characteristics of an LC-MS/MS Method for Flunixin in Bovine Muscle [4]
| Parameter | Value |
| Linearity Range | 10 - 40 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Calculated as X + 3s |
| Trueness (Recovery) | 95.7% - 103.2% |
| Precision (RSD) | < 10% |
| Decision Limit (CCα) | 22.85 µg/kg |
| Detection Capability (CCβ) | 27.28 µg/kg |
| Where X is the mean of the background signal at the retention time of Flunixin in blank samples and s is the standard deviation of the background signal. |
Table 2: Comparison of Two Methods for Flunixin and 5-Hydroxyflunixin Analysis in Milk [1][13]
| Parameter | Method 1 | Method 2 |
| Flunixin | ||
| Recovery | 110% - 115% | 97.2% - 99.6% |
| Coefficient of Variation (CV) | 2.2% - 5.4% | 2.2% - 3.9% |
| LOD | 4 µg/kg | 2 µg/kg |
| LOQ | 15 µg/kg | 5 µg/kg |
| 5-Hydroxyflunixin | ||
| Recovery | 94.0% - 108% | 84.6% - 101% |
| Coefficient of Variation (CV) | 3.1% - 9.3% | 0.7% - 8.4% |
| LOD | 5 µg/kg | 3 µg/kg |
| LOQ | 15 µg/kg | 9 µg/kg |
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Experimental workflow for Flunixin analysis in bovine muscle.
Caption: Common sources of co-eluting interferences.
References
- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veterinary Drug Residues [sigmaaldrich.com]
- 3. A Review of Veterinary Drug Residue Detection: Recent Advancements, Challenges, and Future Directions [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Flunixin meglumine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of flunixin in equine inflammatory exudate and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Flunixin using Flunixin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Flunixin-d3 as an internal standard against an alternative Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Flunixin in biological matrices. The information presented is intended to assist researchers in selecting the appropriate bioanalytical method for their specific study needs by offering a detailed examination of performance data and experimental protocols.
Performance Comparison: LC-MS/MS with this compound vs. ELISA
The selection of a bioanalytical method is a critical decision in drug development and research, directly impacting the quality and reliability of pharmacokinetic, toxicokinetic, and residue analysis data. This section provides a quantitative comparison of a widely used LC-MS/MS method employing the stable isotope-labeled internal standard this compound and an alternative ELISA method.
The use of this compound as an internal standard in LC-MS/MS methods is a common practice for the quantification of Flunixin.[1][2][3][4][5][6] This deuterated analog of Flunixin closely mimics the analyte's behavior during sample preparation and ionization, which helps to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.[3][4]
| Parameter | LC-MS/MS with this compound | ELISA |
| Linearity Range | 0.5 - 2000 ng/mL (in plasma)[7] | 0.76 - 66.4 ng/mL (in plasma)[7] |
| Limit of Detection (LOD) | 0.1 ng/mL (in plasma)[7], 0.02 µg/kg (in bovine muscle)[4] | 0.42 ng/mL (in plasma)[7], 2.98 µg/kg (in bovine muscle)[8] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in plasma)[2], 5 - 27 µg/kg (in various tissues)[9][10][11] | Not explicitly stated in all sources, but the working range suggests a higher LOQ than LC-MS/MS. |
| Accuracy (% Recovery) | 74.5% - 115% (in various tissues)[8][9][10][11] | 83% - 105% (in bovine muscle and milk)[8] |
| Precision (% CV) | 0.7% - 9.3% (intra- and inter-day)[9][10][11] | 5.8% - 11.3%[8] |
| Matrix Effect | Can be significant but is effectively compensated by the use of this compound.[3][4] | Can be affected by sample matrices, requiring validation through recovery experiments.[12] |
| Specificity | High, based on chromatographic separation and specific mass transitions. | Dependent on antibody cross-reactivity with related compounds.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the key experimental procedures for both the LC-MS/MS and ELISA methods for Flunixin quantification.
LC-MS/MS Method with this compound Internal Standard
This method is suitable for the quantification of Flunixin in various biological matrices, including plasma, urine, and tissues.[1][3][4][9][10][11]
1. Sample Preparation (Bovine Muscle Example) [3][4]
-
Homogenization: Homogenize tissue samples to ensure uniformity.[4]
-
Extraction: Extract a weighed aliquot of the homogenized tissue with acetonitrile.[3][4]
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample.[4]
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., acetonitrile:water:formic acid).[2]
2. Liquid Chromatography [1][9]
-
Column: A reverse-phase C18 or Phenyl column is typically used for separation.[1][9]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[1][9]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[1]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C.[1]
3. Tandem Mass Spectrometry [1][3][4]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][3][4]
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed to monitor specific precursor to product ion transitions for both Flunixin and this compound.[3][4]
-
Monitored Transitions:
-
Flunixin: e.g., m/z 297 → 279[1]
-
This compound: The specific transition will be slightly higher due to the deuterium labeling.
-
ELISA Method
This protocol provides a general outline for a competitive ELISA for Flunixin quantification.[8]
1. Plate Coating: Coat microtiter plate wells with a Flunixin-antigen conjugate.
2. Sample/Standard Incubation: Add standards or prepared samples, along with a primary antibody specific for Flunixin, to the wells. During this incubation, free Flunixin in the sample or standard competes with the coated antigen for binding to the limited amount of primary antibody.
3. Washing: Wash the plate to remove unbound reagents.
4. Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
5. Substrate Reaction: Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the amount of Flunixin in the sample.
6. Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, such as the LC-MS/MS method for Flunixin using this compound.
Caption: A flowchart of the key stages in bioanalytical method validation.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard demonstrates superior sensitivity, a wider linear range, and high specificity for the quantification of Flunixin in biological matrices.[2][4][7] The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects, leading to robust and reliable data.[3][4] While the ELISA offers a simpler and potentially higher-throughput alternative, it generally has a narrower dynamic range and lower sensitivity compared to the LC-MS/MS method.[7][8] The specificity of an ELISA is also dependent on the cross-reactivity of the antibody used.[12]
For regulated bioanalysis and studies requiring high sensitivity and accuracy, the validated LC-MS/MS method with this compound is the recommended approach. The ELISA can be a valuable tool for screening purposes or in research settings where the required sensitivity and specificity are met by the assay's performance characteristics. The choice between these methods should be guided by the specific requirements of the study, including the nature of the biological matrix, the expected concentration range of the analyte, and the regulatory context.
References
- 1. Plasma, urine and tissue concentrations of Flunixin and Meloxicam in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Pharmacokinetics and Tissue Concentrations of Flunixin Meglumine and Meloxicam in Tilapia (Oreochromis spp.) | MDPI [mdpi.com]
- 6. A quick LC-MS/MS method for determination of flunixin in bovine muscle [cris.unibo.it]
- 7. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 10. kosfaj.org [kosfaj.org]
- 11. Food Science of Animal Resources [kosfaj.org]
- 12. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - US [thermofisher.com]
Flunixin-d3 in the Spotlight: A Comparative Guide to Internal Standards for NSAID Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Flunixin-d3, a deuterated stable isotope-labeled internal standard, against other commonly employed internal standards in NSAID analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data, this document aims to equip researchers with the necessary information to make an informed decision for their bioanalytical needs.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard. Their physicochemical properties are nearly identical to the analyte of interest, with the primary distinction being their mass. This similarity ensures they co-elute with the analyte and experience similar ionization and matrix effects, thereby providing the most accurate correction.
This guide will delve into a comparative analysis of this compound and other internal standards, presenting quantitative data on their performance, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding.
Performance Comparison: Deuterated vs. Other Internal Standards
The efficacy of an internal standard is evaluated based on several key performance metrics, including recovery, matrix effects, and linearity. The following tables summarize the performance of deuterated internal standards, including this compound, in comparison to structural analog internal standards.
Table 1: Performance Characteristics of Deuterated Internal Standards for NSAID Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Reference |
| This compound | Flunixin | Bovine Muscle | Not explicitly stated, but method validated with good performance | Equivalent responses in standard solution and blank matrix extracts, indicating no significant matrix effect | >0.99 | [1] |
| This compound | Flunixin, 5-hydroxyflunixin | Milk | 89-108 | -15 to -24.2 | >0.99 | [2] |
| Diclofenac-d4 | Diclofenac | Human Plasma | 85.2 - 92.5 | Not explicitly stated, but method validated | >0.999 | [3] |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | 78.4 - 80.9 | Negligible | >0.99 | [4] |
| Vedaprofen-d3 | Vedaprofen | Equine Plasma | 95.2 ± 4.1 | -2.5 ± 1.8 | >0.999 | [5] |
Table 2: Performance Characteristics of Structural Analog Internal Standards for NSAID Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Reference |
| Ketoprofen | Vedaprofen | Equine Plasma | 82.7 ± 6.3 | -15.8 ± 5.2 | >0.998 | [5] |
| Zidovudine | Naproxen | Human Plasma | Not explicitly stated, but method validated | Not explicitly stated, but method validated | 0.999 |
Note: Direct comparative studies of this compound against a wide array of other internal standards for a comprehensive panel of NSAIDs are limited in the publicly available literature. The data presented here is compiled from various studies, each with its own specific experimental conditions.
Experimental Protocols
The successful application of any internal standard is contingent on a well-defined and validated experimental protocol. Below are representative methodologies for sample preparation and LC-MS/MS analysis for NSAIDs.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting NSAIDs from biological matrices.
-
Sample Aliquoting: Take a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 10 µL of 1 µg/mL this compound in methanol) to the sample.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL) to the sample to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of NSAIDs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic NSAIDs.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
-
Flunixin: m/z 295.1 → 277.1
-
This compound: m/z 298.1 → 280.1
-
Diclofenac: m/z 294.0 → 250.0
-
Ibuprofen: m/z 205.1 → 161.1
-
-
Visualizing Key Concepts
To further clarify the experimental workflow and the mechanism of action of NSAIDs, the following diagrams are provided.
Caption: A typical experimental workflow for NSAID analysis using an internal standard.
Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for the quantification of NSAIDs. The experimental evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the superior choice for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability compared to structural analogs. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability often justify the investment, particularly in regulated environments and for critical research applications. By carefully considering the performance data and implementing robust experimental protocols, researchers can ensure the integrity and validity of their NSAID quantification results.
References
- 1. mdpi.com [mdpi.com]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmtst.com [ijmtst.com]
A Researcher's Guide to Inter-laboratory Flunixin Quantification
This guide provides a comparative overview of common analytical methods for the quantification of Flunixin, a widely used non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. Ensuring accurate and reproducible quantification is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document outlines the performance of various techniques, details their experimental protocols, and provides visual workflows to aid researchers in method selection and implementation.
Mechanism of Action: How Flunixin Works
Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1] It is a non-selective inhibitor, targeting both COX-1 and COX-2.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2] By blocking this pathway, Flunixin effectively reduces the symptoms associated with inflammatory conditions in animals.[1]
Caption: Flunixin's mechanism of action via COX-1 and COX-2 inhibition.
Performance Comparison of Quantification Methods
The choice of analytical method depends on factors such as required sensitivity, sample matrix, available equipment, and the number of samples. The most common methods for Flunixin quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
A study comparing two LC-MS/MS methods for Flunixin and its metabolite, 5-hydroxy flunixin, in milk demonstrated good linearity (>0.99) for both.[3] Method 1 showed recoveries of 110%–115% with a coefficient of variation (CV) of 2.2%–5.4%. Method 2 had recoveries of 97.2%–99.6% and a CV of 2.2%–3.9%.[3] An inter-laboratory validation of Method 1 yielded recoveries between 74.5% and 94.0% with CVs ranging from 8.9% to 22%.[3]
Another comparison between ELISA and LC-MS/MS for Flunixin in bovine plasma found that LC-MS/MS was more sensitive, with a limit of detection (LOD) of 0.1 ng/mL compared to ELISA's 0.42 ng/mL.[4][5]
The following table summarizes performance data from various studies.
| Method | Matrix | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (CV % or RSD %) | Linearity (r²) | Citation(s) |
| LC-MS/MS (Method 1) | Milk | 15 µg/kg | 110-115% | 2.2-5.4% | >0.99 | [3][6] |
| LC-MS/MS (Method 2) | Milk | 5 µg/kg | 97.2-99.6% | 2.2-3.9% | >0.99 | [3][6] |
| LC-MS/MS | Bovine Plasma | 1 ng/mL | Not specified | Not specified | 0.5-2000 ng/mL range | [4][5] |
| LC-MS/MS | Swine Plasma | 0.5 ng/mL | Not specified | Not specified | Not specified | [7] |
| ELISA | Bovine Plasma | 0.76 ng/mL (working range start) | Not specified | Not specified | Not specified | [4][5] |
| HPLC-UV | Bovine Plasma | 7 ng/mL | High | 18% (at LOQ) | Not specified | [8] |
| HPLC-UV | Bovine Muscle | 15 ng/g | Not specified | Not specified | Not specified | [9] |
Experimental Workflow for Inter-laboratory Comparison
Proficiency testing, or inter-laboratory comparison, is essential for validating analytical methods and ensuring consistency between different facilities.[10] This process involves a coordinating laboratory preparing and distributing identical, homogeneous samples to participating labs for analysis. The results are then statistically compared to assess the performance of each laboratory and the method's reproducibility.
Caption: General workflow for an inter-laboratory proficiency test.
Experimental Protocols
Below are summarized protocols for the primary analytical methods discussed. These should be adapted and fully validated by individual laboratories.
LC-MS/MS Method for Flunixin in Milk
This protocol is based on a method developed for detecting Flunixin and its primary metabolite.[3][6]
-
Sample Preparation:
-
Extract the target compounds from a milk sample using an organic solvent (e.g., acetonitrile).
-
Purify the extract using a C18 solid-phase extraction (SPE) cartridge.
-
Concentrate the purified extract and reconstitute it in a methanol-based solvent.
-
Filter the final sample before injection.
-
-
Instrumentation (Example):
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase column, such as a C18.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[7]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) mode, selecting appropriate precursor and product ions for Flunixin (e.g., 297 → 279) and any internal standards.[7]
-
-
Quantification:
-
Generate a calibration curve using matrix-matched standards.
-
Calculate the concentration in unknown samples based on the peak area ratio relative to an internal standard (e.g., Flunixin-d3).[11]
-
HPLC-UV Method for Flunixin in Bovine Muscle
This protocol involves enzymatic digestion and solid-phase extraction cleanup.[9]
-
Sample Preparation:
-
Homogenize bovine muscle tissue.
-
Perform an enzyme digestion step.
-
Extract Flunixin from the digested tissue with acetonitrile.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Bond Elut Certify II).[9]
-
Elute the analyte with acidified hexane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation (Example):
-
LC System: HPLC with a UV detector.
-
Column: Reverse-phase column (e.g., C18).
-
Detection: UV detection at 285 nm.[9]
-
Quantification: External standard calibration curve prepared in a clean solvent.
-
ELISA Method for Flunixin in Plasma
This method uses a commercial immunoassay kit and is suitable for screening.[5]
-
Sample Preparation:
-
Collect bovine plasma samples.
-
Perform a dilution of the plasma (e.g., a minimum of 1:10) with a suitable buffer (e.g., 50 mM phosphate buffer) as specified by the kit manufacturer.[5]
-
-
Assay Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding diluted samples, standards, and controls to microplate wells coated with antibodies.
-
After incubation and washing steps, a substrate is added to produce a colorimetric reaction.
-
Read the absorbance using a microplate reader.
-
-
Quantification:
-
Calculate concentrations based on a standard curve generated according to the kit's instructions. The working range for one adapted assay was 0.76–66.4 ng/mL.[5]
-
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kosfaj.org [kosfaj.org]
- 7. Plasma, urine and tissue concentrations of Flunixin and Meloxicam in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography method for determination of flunixin in bovine plasma and pharmacokinetics after single and repeated doses of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of proficiency exercises offered by the Veterinary Laboratory Investigation and Response Network (Vet-LIRN) and Moffett Proficiency Testing Laboratory from 2012 to 2018 | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
Flunixin Analysis: A Comparative Guide to Achieving Superior Accuracy and Precision with Flunixin-d3
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, achieving the highest levels of accuracy and precision is paramount for reliable pharmacokinetic studies, residue analysis, and drug development. This guide provides an objective comparison of analytical methodologies, highlighting the significant advantages of employing the stable isotope-labeled internal standard, Flunixin-d3. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrably enhances data quality by effectively compensating for analytical variability.
The Critical Role of Internal Standards in Bioanalysis
Quantitative analysis of pharmaceuticals in complex biological matrices is susceptible to various sources of error. These include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement in the mass spectrometer), and fluctuations in instrument performance. Internal standards are indispensable for mitigating these variables. An ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization and extraction behavior.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] In this compound, three hydrogen atoms in the Flunixin molecule are replaced with deuterium. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. This ensures that any variations encountered by the analyte during the analytical process are mirrored by the internal standard, allowing for highly accurate and precise quantification through ratiometric analysis.
Comparative Analysis of Analytical Methods
The superior performance of analytical methods for Flunixin utilizing this compound as an internal standard is evident when examining key validation parameters such as accuracy, precision, and recovery.
Quantitative Performance Data
The following table summarizes typical validation data for an LC-MS/MS method for the quantification of Flunixin in bovine muscle, utilizing this compound as the internal standard.
| Validation Parameter | Concentration (µg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Within-laboratory Reproducibility (RSDw, %) |
| Accuracy & Precision | 10 | 98.5 | 5.2 | 8.7 |
| 20 | 101.2 | 4.5 | 7.9 | |
| 40 | 99.8 | 3.8 | 6.5 | |
| Linearity (r²) | 10 - 40 | >0.99 | - | - |
| Limit of Detection (LOD) | - | - | - | 0.8 µg/kg |
| Limit of Quantification (LOQ) | - | - | - | 2.5 µg/kg |
Data compiled from a validated LC-MS/MS method for Flunixin in bovine muscle using this compound as an internal standard.
In contrast, methods that do not employ a suitable internal standard, or use a structural analog that does not co-elute or behave identically to Flunixin, are more susceptible to matrix effects and other sources of analytical variability. This can lead to lower accuracy and precision. For instance, a study comparing two analytical methods for Flunixin in milk demonstrated that the method with a simpler sample preparation and likely better mitigation of matrix effects (though not explicitly comparing internal standards) showed superior performance in terms of recovery and precision.[2] This underscores the importance of a robust analytical approach, a key feature of which is the use of a stable isotope-labeled internal standard.
Experimental Protocols
A robust and reliable method for the analysis of Flunixin in biological matrices typically involves the following key steps:
Sample Preparation
-
Homogenization: The tissue sample (e.g., bovine muscle) is homogenized to ensure uniformity.
-
Extraction: Flunixin and the internal standard (this compound) are extracted from the matrix using a suitable organic solvent, such as acetonitrile.
-
Purification: The extract is purified to remove interfering substances. This may involve protein precipitation followed by solid-phase extraction (SPE).
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate Flunixin and this compound from other components of the sample extract. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Flunixin and this compound based on their specific precursor-to-product ion transitions.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Flunixin using this compound as an internal standard.
Caption: Workflow for Flunixin analysis with this compound.
Signaling Pathway of Flunixin's Anti-inflammatory Action
Flunixin exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Caption: Mechanism of action of Flunixin.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Flunixin provides a robust and reliable analytical solution. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively compensates for matrix effects and variations in sample preparation and instrument response. This results in demonstrably superior accuracy and precision compared to methods lacking a suitable internal standard. For researchers and professionals in drug development and food safety, the adoption of methods incorporating this compound is a critical step towards generating high-quality, defensible data.
References
Flunixin-d3 as an Internal Standard: A Comparative Guide to Linearity and Recovery in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) flunixin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. This guide provides a comparative overview of linearity and recovery studies using the deuterated internal standard, Flunixin-d3, and an alternative, Clonixin, to aid researchers in selecting the most suitable internal standard for their analytical needs.
Performance Comparison of Internal Standards
The performance of an internal standard is primarily evaluated based on the linearity of the calibration curve and the efficiency of its recovery from the sample matrix. The following tables summarize the available experimental data for this compound and Clonixin.
Table 1: Linearity Data
| Internal Standard | Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (R²) |
| This compound | Flunixin | LC-MS/MS | Bovine Muscle | 0, 10, 15, 20, 30, 40 µg/kg | > 0.99[1] |
| Clonixin | Flunixin | LC/Q-TOF/MS/MS | Equine Plasma | Not Specified | Not Specified |
Table 2: Recovery Data
| Internal Standard | Analyte | Method | Matrix | Mean Recovery (%) | Standard Deviation (%) |
| This compound | Flunixin | Not Specified | Not Specified | Not Specified | Not Specified |
| Clonixin | Flunixin | Not Specified | Not Specified | Not Specified | Not Specified |
| Iminodibenzyl | Flunixin | HPLC-UV | Equine Plasma | 97.6 | 3.9 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the quantification of flunixin using this compound and Clonixin as internal standards.
Method 1: Flunixin Quantification using this compound in Bovine Muscle by LC-MS/MS
This method was developed for the quantitative determination of flunixin in bovine muscle tissue.
1. Sample Preparation:
- Homogenize bovine muscle tissue.
- Spike blank tissue samples with flunixin at concentrations of 0, 10, 15, 20, 30, and 40 µg/kg.
- Add a fixed concentration of this compound as the internal standard to all samples.
- Extract the samples with acetonitrile.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- Perform chromatographic separation on a reverse-phase column.
- Detect flunixin and this compound using positive electrospray ionization in selected reaction monitoring (SRM) mode.
3. Data Analysis:
- Plot the peak area ratio of flunixin to this compound against the corresponding concentration ratio.
- Apply a linear regression model to the calibration curve to determine the linearity.
Method 2: Flunixin Quantification using Clonixin in Equine Plasma by LC/Q-TOF/MS/MS
This method is designed for the quantification and confirmation of flunixin in equine plasma.[2]
1. Sample Preparation:
- Dilute plasma samples with a saturated phosphate buffer (pH 3.10).[2]
- Add Clonixin as the internal standard.
- Perform liquid-liquid extraction (LLE).[2]
- Dry the extract and reconstitute it in a solution of acetonitrile, water, and formic acid (50:50:0.1, v/v/v).[2]
2. LC/Q-TOF/MS/MS Analysis:
- Analyze the reconstituted extract on a Q-TOF tandem mass spectrometer with electrospray ionization in positive ion mode.[2]
3. Data Analysis:
- Determine the concentration of flunixin using the internal standard calibration method based on the peak area ratio of flunixin to clonixin.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for a linearity and recovery study in analytical method validation.
Caption: A generalized workflow for conducting linearity and recovery studies.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable quantitative analytical methods. This compound, as a stable isotope-labeled internal standard, is theoretically the ideal choice for the analysis of flunixin due to its similar physicochemical properties, which helps to minimize variability in sample preparation and analysis. The available data demonstrates excellent linearity for methods using this compound.
Clonixin presents a viable alternative, particularly in LC-MS based methods. However, for a comprehensive comparison, more detailed validation data, including linearity over a defined range and recovery percentages with associated precision, would be beneficial. Researchers should consider the specific requirements of their assay, including the matrix, desired sensitivity, and available instrumentation, when selecting the most appropriate internal standard.
References
- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flunixin Quantification: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is critical in various matrices, from plasma and urine to edible tissues. This guide provides an objective comparison of two common analytical methods: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their performance, supported by experimental data, to help you select the most suitable method for your research needs.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and ELISA for Flunixin quantification often depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and cost. Below is a summary of key quantitative performance parameters for both methods based on published data.
| Performance Metric | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.1 ng/mL (plasma)[1][2], 0.1 ng/mL (equine plasma)[3], 0.02 µg/kg (bovine muscle)[4] | 0.42 ng/mL (plasma)[1][2], 15 ng/mL (urine)[5], 2.98 µg/kg (bovine muscle) |
| Limit of Quantification (LOQ) | 1 ng/mL (equine plasma)[3], 2 ng/mL (porcine serum)[6], 5-27 µg/kg (various tissues)[7] | 0.76 ng/mL (plasma, working range start)[2] |
| Linear Range / Working Range | 0.5 - 2000 ng/mL (plasma)[1][2], 2 - 5000 ng/mL (porcine serum)[6] | 0.76 - 66.4 ng/mL (plasma)[1][2] |
| Accuracy / Recovery | 84.6% - 115% (milk)[7], 100% - 109% (porcine serum QC)[6] | 83% - 105% (bovine muscle & milk)[8] |
| Precision (%CV) | 0.7% - 9.3% (milk)[7], 3.0% - 5.5% (porcine serum QC)[6] | 5.8% - 11.3% (bovine muscle & milk)[8] |
Experimental Methodologies
Understanding the underlying principles and experimental workflows is crucial for method selection and implementation.
LC-MS/MS: The Gold Standard for Specificity and Sensitivity
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is often considered the "gold standard" for quantitative analysis due to its high specificity and accuracy.
Experimental Protocol Outline (LC-MS/MS):
A common workflow for Flunixin quantification by LC-MS/MS involves the following steps:
-
Sample Preparation:
-
Extraction: Flunixin is first extracted from the biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): The sample is diluted with a buffer (e.g., phosphate buffer at pH 3.10) and extracted with an organic solvent.[3]
-
Solid-Phase Extraction (SPE): Plasma samples can be extracted using mixed-mode cation exchange SPE cartridges.[1][2]
-
Protein Precipitation: For plasma or serum, proteins are often precipitated using a solvent like acetonitrile.[4][9]
-
-
Evaporation and Reconstitution: The extract is typically evaporated to dryness and then reconstituted in a solvent mixture compatible with the LC mobile phase (e.g., acetonitrile:water:formic acid).[3]
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a liquid chromatograph.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source in positive ion mode.[3][4]
-
Quantification is performed using selected reaction monitoring (SRM), where a specific precursor ion for Flunixin (e.g., m/z 297) is selected and fragmented, and one or more specific product ions (e.g., m/z 279, 264) are monitored for detection and quantification.[3]
-
An internal standard, such as Flunixin-d3 or clonixin, is often used to improve the accuracy and precision of the measurement.[3][4][9]
-
ELISA: High-Throughput Screening
ELISA is an immunological assay that utilizes the specific binding between an antibody and its antigen (in this case, Flunixin) for detection and quantification. It is a widely used technique for screening a large number of samples due to its relatively low cost and high throughput.
Experimental Protocol Outline (Competitive ELISA):
A typical competitive ELISA for Flunixin quantification follows these steps:
-
Plate Coating: The microplate wells are pre-coated with anti-Flunixin antibodies.[10]
-
Sample/Standard Addition: The sample or a known standard of Flunixin is added to the wells.[10]
-
Conjugate Addition: A Flunixin-enzyme conjugate is added to the wells. This conjugate will compete with the Flunixin in the sample/standard for binding to the limited number of antibody sites on the plate.[10]
-
Incubation: The plate is incubated to allow for the competitive binding to occur.[10]
-
Washing: The plate is washed to remove any unbound sample, standard, and conjugate.[10]
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.[10]
-
Color Development and Measurement: The color development is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of Flunixin in the sample.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 3. Quantification and confirmation of flunixin in equine plasma by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. UPLC-MS Analysis of Flunixin Meglumine Concentrations [bio-protocol.org]
- 7. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunixin Racing ELISA Kit | Diagnostics [neogen.com]
A Comparative Guide to Method Validation for Flunixin Residue Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of flunixin residues in animal tissues. Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine, making the accurate detection of its residues in edible tissues crucial for food safety and regulatory compliance. This document outlines and contrasts the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for flunixin residue analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the tissue matrix. The following tables summarize the performance of HPLC-UV, LC-MS/MS, and ELISA for the analysis of flunixin in key tissue matrices: muscle, liver, and kidney.
Performance in Muscle Tissue
| Parameter | HPLC-UV | LC-MS/MS | ELISA (Screening) |
| Linearity (R²) | >0.99 | >0.99[1] | N/A (Qualitative) |
| Recovery (%) | 68 ± 5.6[2] | 83 - 105[3] | N/A |
| Precision (CV %) | <15 | <15[4] | N/A |
| LOD (µg/kg) | 6[2] | 0.1 - 2.98[3][5] | 2.98[3] |
| LOQ (µg/kg) | 15[2] | 0.5 - 5 | N/A |
Performance in Liver Tissue
| Parameter | LC-MS/MS | ELISA (Screening) |
| Linearity (R²) | >0.99 | N/A (Qualitative) |
| Recovery (%) | 74.5 - 94.0[6][7] | N/A |
| Precision (CV %) | 8.9 - 22[6][7] | N/A |
| LOD (µg/kg) | 0.001[1] | Detects violative residues[8] |
| LOQ (µg/kg) | 0.002[1] | N/A |
Performance in Kidney Tissue
| Parameter | LC-MS/MS |
| Linearity (R²) | >0.99[1] |
| Recovery (%) | >70[9] |
| Precision (CV %) | <25[9] |
| LOD (µg/kg) | 0.002[1] |
| LOQ (µg/kg) | 0.005[1] |
Experimental Workflows and Methodologies
The successful analysis of flunixin residues is underpinned by a robust experimental workflow, encompassing sample preparation, instrumental analysis, and data interpretation.
Detailed Experimental Protocols
This method is suitable for the quantification of flunixin in muscle tissue and offers a cost-effective alternative to mass spectrometry.
a. Sample Preparation [2]
-
Homogenize 5 g of bovine muscle tissue.
-
Add a suitable internal standard.
-
Perform enzymatic digestion to release bound flunixin residues.
-
Extract the flunixin with acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge.
-
Elute the flunixin from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC-UV Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 285 nm[2]
-
Injection Volume: 50 µL
LC-MS/MS is the gold standard for the confirmation and quantification of flunixin residues due to its high sensitivity and selectivity.
a. Sample Preparation [1][6][7]
-
Homogenize 2 g of tissue (muscle, liver, or kidney).
-
Add an isotopically labeled internal standard (e.g., flunixin-d3).
-
Extract the flunixin using a solvent such as acetonitrile or ethyl acetate.
-
Perform a clean-up step, which can involve either liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase extraction (SPE) with a C18 cartridge.
-
Evaporate the purified extract to dryness.
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
b. LC-MS/MS Conditions [10][11]
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for flunixin and its internal standard.
ELISA is a rapid and high-throughput screening method ideal for analyzing a large number of samples for the presence of flunixin residues.
a. Sample Preparation [3]
-
Homogenize 1 g of muscle tissue.
-
Extract with an acidic acetonitrile solution.
-
Sonicate and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in a buffer solution provided with the ELISA kit.
b. ELISA Protocol (Indirect Competitive) [3][12]
-
Coat a 96-well microtiter plate with a flunixin-protein conjugate.
-
Add the prepared sample extracts or standards, followed by a primary antibody specific to flunixin.
-
Incubate to allow competition between the flunixin in the sample and the coated flunixin for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the amount of flunixin in the sample.
Conclusion
The choice of analytical method for flunixin residue analysis is a critical decision for any research or regulatory laboratory.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for confirmatory analysis and low-level quantification in various tissues.[1][4][5][6][7][9][10][11][13][14][15][16]
-
HPLC-UV provides a reliable and more accessible alternative for quantification in muscle tissue, though with higher detection limits compared to LC-MS/MS.[2]
-
ELISA serves as a valuable high-throughput screening tool, enabling the rapid identification of presumptive positive samples that can then be subjected to confirmatory analysis by LC-MS/MS.[3][5][8][17][18][19]
By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can select the most appropriate method to ensure data quality and regulatory compliance in the analysis of flunixin residues in tissues.
References
- 1. Flunixin meglumine tissue residues after intravenous administration in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 6. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 8. Screening and Confirmatory Analyses of Flunixin in Tissues and Bodily Fluids after Intravenous or Intramuscular Administration to Cull Dairy Cows with or without Lipopolysaccharide Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. neogen.com [neogen.com]
- 19. madbarn.com [madbarn.com]
Flunixin-d3 in Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the accurate quantification of flunixin in biological matrices is critical for pharmacokinetic, residue, and toxicology studies. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision. This guide provides an objective comparison of the performance of Flunixin-d3 as an internal standard in various biological matrices, supported by experimental data from published studies.
Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[1][2] Monitoring its levels in biological matrices such as plasma, urine, and tissues is essential for ensuring food safety and for therapeutic drug monitoring. This compound, a deuterated analog of flunixin, is the preferred internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to that of flunixin, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses.[3][4]
Quantitative Performance of this compound
The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of flunixin in diverse biological matrices. The following table summarizes the key performance parameters from various validated methods.
| Biological Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ/LOD | Accuracy (%) | Precision (%CV) | Reference |
| Bovine Muscle | 10 - 40 µg/kg | Not explicitly stated, but method was extensively validated. | LOD: Not specified | Trueness: Not specified | Precision: Not specified | [1] |
| Pig Plasma | Not specified | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Pig Urine | Not specified | Not specified | LOQ: 0.0005 µg/mL | Not specified | Not specified | [5][6] |
| Pig Liver | Not specified | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Tilapia Plasma | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Tilapia Tissue | Not specified | Not specified | LOQ: 2.5 ng/g | Not specified | Not specified | [7] |
| Milk | Not specified | >0.99 | LOQ: 5-27 µg/kg, LOD: 2-8 µg/kg | 84.6 - 115% | 0.7 - 9.3% | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative experimental protocols for the analysis of flunixin using this compound as an internal standard in different biological matrices.
1. Analysis of Flunixin in Bovine Muscle [1][2]
-
Sample Preparation:
-
Homogenize 200 mg of bovine muscle tissue.
-
Spike with this compound internal standard working solution (0.4 µg/mL in acetonitrile).
-
Add acetonitrile for protein precipitation and extraction.
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 0.1% formic acid in a water:acetonitrile mixture (50:50, v:v).
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte and internal standard.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selected reaction monitoring (SRM) of precursor and product ions for both flunixin and this compound. For flunixin, MRM transitions were m/z 297.144 > 279.1 and m/z 297.1 > 259.1. For this compound, the MRM transition was m/z 300.1 > 282.1.[7]
-
-
2. Analysis of Flunixin in Pig Plasma and Urine [5][6]
-
Sample Preparation (General approach):
-
To a known volume of plasma or urine, add the this compound internal standard.
-
Perform protein precipitation for plasma samples using a suitable organic solvent like acetonitrile.
-
For urine samples, a dilution step may be sufficient.
-
Centrifuge to pellet precipitated proteins or particulate matter.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described for bovine muscle, with potential modifications to the gradient program to optimize separation from matrix-specific interferences.
-
Visualizing the Workflow
To illustrate the general analytical process, the following diagram outlines the key steps in the quantification of flunixin using this compound as an internal standard.
Caption: Experimental workflow for Flunixin analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma, urine and tissue concentrations of Flunixin and Meloxicam in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma, urine and tissue concentrations of Flunixin and Meloxicam in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food Science of Animal Resources [kosfaj.org]
A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview of Regulatory Guidelines and Performance
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving high-quality data, particularly in chromatographic assays, is the judicious selection and application of an internal standard (IS). This guide provides a comprehensive comparison of internal standard choices, aligning with the stringent expectations of major regulatory bodies, and is supported by experimental data and detailed protocols to inform best practices in your bioanalytical workflows.
Navigating the regulatory landscape is a primary concern in bioanalytical method validation. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations through the International Council for Harmonisation (ICH) M10 guideline.[1][2] This unified framework provides a consistent approach to ensuring data quality and integrity for studies submitted to either agency.[1] A central tenet of these guidelines is the use of a suitable internal standard to compensate for variability during sample processing and analysis.[3][4] While the absence of an IS must be scientifically justified, its use is strongly recommended for all chromatographic assays.[4]
The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison
The two most prevalent types of internal standards in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and analog internal standards. The choice between them can significantly impact assay performance.
Stable Isotope-Labeled Internal Standards (SIL-ISs) are widely considered the "gold standard" in bioanalysis.[4] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[5] This near-identical nature allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[5]
The following table summarizes the key performance characteristics of SIL-IS versus analog IS, based on regulatory expectations and experimental observations.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Regulatory Expectation (ICH M10) |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes close to, but separate from, the analyte. | The IS should not interfere with the analyte.[3] |
| Extraction Recovery | Virtually identical to the analyte. | Similar, but can differ from the analyte. | Recovery need not be 100%, but should be consistent and reproducible. |
| Matrix Effects | High degree of compensation for ion suppression or enhancement. | May not fully compensate for matrix effects experienced by the analyte. | The effect of the biological matrix on the ionization of the analyte and IS should be evaluated.[4] |
| Accuracy and Precision | Generally provides higher accuracy and precision. | Can provide acceptable accuracy and precision, but is more susceptible to variability. | Accuracy and precision must be within acceptable limits (typically ±15% for accuracy and ≤15% for precision).[7] |
Quantitative Performance Data: A Comparative Analysis
Experimental data consistently demonstrates the superior performance of SIL-IS in mitigating analytical variability. The following tables provide a summary of comparative data for different drug classes.
Table 1: Performance Comparison for a Small Molecule Drug (Everolimus)
| Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |
| Everolimus-d4 (SIL-IS) | -1.7% to 8.1% | 4.3% to 7.2% |
| 32-desmethoxyrapamycin (Analog IS) | -1.7% to 8.1% | 4.3% to 7.2% |
In a comparative study, both the SIL-IS and analog IS for everolimus showed acceptable performance, though the SIL-IS provided a better correlation with an independent LC-MS/MS method.
Table 2: Performance Comparison for a Peptide Drug (CIGB-814)
| Internal Standard Type | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) |
| ¹³C, ¹⁵N-labeled CIGB-814 (SIL-IS) | >0.99 | Within ±15% | <15% |
| Analog Peptide | Not Reported | Not Reported | Not Reported |
For the therapeutic peptide CIGB-814, a stable isotope-labeled internal standard was crucial for achieving the required linearity, accuracy, and precision in human plasma.[8]
Experimental Protocols: A Guide to Best Practices
To ensure the selection of a suitable internal standard and the validation of a robust bioanalytical method, a series of key experiments must be performed.
Selectivity
Objective: To demonstrate that endogenous or exogenous components in the biological matrix do not interfere with the measurement of the analyte and the IS.
Methodology:
-
Obtain at least six independent sources (lots) of the blank biological matrix.
-
Process a blank sample from each source without the addition of the analyte or IS.
-
Process a blank sample from each source spiked only with the IS at its working concentration.
-
Process a sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
Analyze the processed samples and evaluate for any interfering peaks at the retention times of the analyte and IS.
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and IS post-extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.
-
The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across the different lots should not be greater than 15%.
Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method.
Methodology:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-run) and in at least three separate runs on different days (inter-run).
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Determine the accuracy (% bias from the nominal concentration) and precision (%CV).
Visualizing the Workflow and Decision-Making Process
To further clarify the logical flow of internal standard selection and its integration into the bioanalytical workflow, the following diagrams are provided.
Decision-making process for internal standard selection.
General bioanalytical workflow with an internal standard.
Troubleshooting Internal Standard Variability
Even with a well-validated method, variability in the IS response can occur.[9] It is crucial to monitor the IS response in all samples.[10] Significant deviations may indicate issues with sample preparation, instrument performance, or matrix effects.[11][12] A systematic investigation should be undertaken to identify the root cause and assess the impact on data accuracy.[9][12] Common causes for IS variability include inconsistent sample extraction, instrument malfunction, and subject-specific matrix effects.[11] Mitigation strategies may involve optimizing the sample preparation procedure, adjusting chromatographic conditions, or, in some cases, re-analyzing the affected samples.[11][12]
Conclusion
The selection and proper validation of an internal standard are fundamental to the development of robust and reliable bioanalytical methods that meet global regulatory expectations. While stable isotope-labeled internal standards are the preferred choice due to their superior ability to compensate for analytical variability, a thoroughly validated analog internal standard can be a suitable alternative. By adhering to the harmonized guidelines, implementing rigorous experimental protocols, and diligently monitoring internal standard performance, researchers can ensure the generation of high-quality, defensible data to support the advancement of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. cigb.edu.cu [cigb.edu.cu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. database.ich.org [database.ich.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Flunixin Assays: The Flunixin-d3 Advantage
For researchers, scientists, and professionals in drug development, the accurate quantification of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is critical. This guide provides a comprehensive comparison of analytical methods for Flunixin determination, with a focus on the cross-validation of assays utilizing the deuterated internal standard, Flunixin-d3. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis, offering distinct advantages over alternative methods.
The Gold Standard: this compound as an Internal Standard
This compound is the deuterium-labeled version of Flunixin.[1] In quantitative analysis by techniques such as LC-MS/MS, it serves as an ideal internal standard.[1] This is because its physicochemical properties are nearly identical to the analyte, Flunixin. This similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects. The result is enhanced accuracy and precision in the final quantification.
Performance Comparison of Flunixin Assays
The following tables summarize the performance characteristics of various analytical methods for Flunixin quantification. The data highlights the superior performance of LC-MS/MS methods that employ this compound as an internal standard compared to methods that use other quantification strategies or different analytical platforms like HPLC-UV.
Table 1: Performance Characteristics of LC-MS/MS Assays Using this compound
| Matrix | Linearity (µg/kg) | LOD (µg/kg) | LOQ (µg/kg) | Accuracy (Recovery %) | Precision (CV %) |
| Bovine Muscle | 10 - 40 | 0.02 | - | - | - |
| Milk | 1 - 100 | 2 - 4 | 5 - 15 | 84.6 - 115 | 0.7 - 9.3 |
| Various Tissues (Beef, Chicken, Egg, Fish, Shrimp) | - | 2 - 8 | 5 - 27 | 82.4 - 110 | 1.2 - 8.9 |
Data synthesized from multiple sources.[2][3][4][5]
Table 2: Performance Characteristics of Alternative Flunixin Assays
| Method | Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (CV %) |
| HPLC-UV | Bovine Plasma | - | 0.03 | 0.05 - 0.06 | 63 - 85 | < 12 |
| LC-MS/MS (without deuterated IS) | Milk | >0.99 (r²) | 2 - 4 | 5 - 15 | 84.6 - 115 | 0.7 - 9.3 |
| Immunoassay (ELISA) | Milk and Muscle | - | 0.016 - 0.042 (µg/kg) | - | - | - |
Data synthesized from multiple sources.[3][4][6][7]
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for Flunixin using this compound is provided below. This protocol is a synthesis of methods described in the scientific literature.[2][8][9][10]
Sample Preparation
-
Homogenization: Weigh 2.0 g of the tissue sample and homogenize.
-
Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample. For calibration standards, add the appropriate concentrations of Flunixin.
-
Extraction: Add 10 mL of acetonitrile. Vortex for 5 minutes and centrifuge at 4,700 x g for 10 minutes at 4°C.
-
Purification: Transfer the supernatant to a new tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile. Vortex for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the purified supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically employed.
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor to product ion transitions for both Flunixin and this compound.
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical comparison of using a deuterated internal standard.
Caption: Experimental workflow for the validation of a Flunixin assay using this compound.
Caption: Logical comparison of using a deuterated internal standard versus alternatives.
Conclusion
The cross-validation of Flunixin assays demonstrates the clear superiority of methods employing this compound as an internal standard. The data consistently shows that LC-MS/MS methods with a deuterated internal standard provide excellent linearity, low limits of detection, and high accuracy and precision. For researchers and drug development professionals requiring the most reliable and robust quantitative data for Flunixin, the use of this compound is highly recommended. While alternative methods exist, they may not offer the same level of confidence in the analytical results, which is paramount in regulated environments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 4. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Production, Immunoassay Establishment, and Specificity Study for Flunixin and 5-Hydroxyflunixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick LC-MS-MS method for the determination of flunixin in bovine muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A quick LC-MS/MS method for determination of flunixin in bovine muscle [cris.unibo.it]
A Comparative Guide to the Robustness of Flunixin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Flunixin is paramount. This guide provides a comprehensive comparison of the robustness of three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
Executive Summary
The quantification of Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is critical in various fields, including veterinary medicine, food safety, and pharmacokinetic studies. The robustness of the chosen analytical method is a key determinant of data quality and reproducibility. This guide evaluates and compares the performance of HPLC, LC-MS/MS, and ELISA for Flunixin quantification, focusing on key validation parameters that underscore their robustness.
LC-MS/MS methods generally offer the highest sensitivity and specificity, with demonstrated inter-laboratory reproducibility, making them highly robust for a wide range of matrices. HPLC methods, particularly when subjected to rigorous robustness testing as per ICH guidelines, also prove to be reliable and resilient to minor variations in operating conditions. ELISA presents a high-throughput and cost-effective option, and while specific robustness studies are less commonly published, its validation through parameters like precision and recovery indicates its utility for screening purposes.
Data Presentation: Comparison of Quantitative Parameters
The following tables summarize the performance characteristics of HPLC, LC-MS/MS, and ELISA for Flunixin quantification based on published experimental data.
Table 1: Performance Characteristics of HPLC for Flunixin Quantification
| Parameter | Result | Conditions/Matrix |
| **Linearity (R²) ** | >0.999 | Injectable Solution |
| Recovery | 97.0% - 103.0% | Injectable Solution |
| Precision (RSD) | < 3.0% | Injectable Solution |
| Limit of Detection (LOD) | 0.20 µg/mL | Injectable Solution |
| Limit of Quantification (LOQ) | 0.40 µg/mL | Injectable Solution |
| Robustness | Method remains unaffected by deliberate minor changes in pH (±0.2), temperature (±5°C), flow rate (±0.1 mL/min), wavelength (±2 nm), and mobile phase composition (±5% organic).[1] | Injectable Solution |
Table 2: Performance Characteristics of LC-MS/MS for Flunixin Quantification
| Parameter | Method 1 Result | Method 2 Result | Conditions/Matrix |
| Linearity (r²) | >0.99 | >0.99 | Milk |
| Recovery | 110%–115% | 97.2%–99.6% | Milk[2] |
| Precision (CV) | 2.2%–5.4% | 2.2%–3.9% | Milk[2] |
| Inter-lab Recovery | 74.5%–94.0% | Not Reported | Milk[2] |
| Inter-lab Precision (CV) | 8.9%–22% | Not Reported | Milk[2] |
| LOD | 4 µg/kg | 2 µg/kg | Milk[2] |
| LOQ | 15 µg/kg | 5 µg/kg | Milk[2] |
| LOD (Bovine Muscle) | 0.02 µg/kg | - | Bovine Muscle[3] |
| LOD (Plasma) | 0.1 ng/mL | - | Beef Cattle Plasma[4] |
| Linear Range (Plasma) | 0.5-2000 ng/mL | - | Beef Cattle Plasma[4] |
Table 3: Performance Characteristics of ELISA for Flunixin Quantification
| Parameter | Result | Conditions/Matrix |
| Limit of Detection (LOD) | 0.42 ng/mL | Beef Cattle Plasma[4] |
| Working Range | 0.76-66.4 ng/mL | Beef Cattle Plasma[4] |
| Intra-assay Precision (CV) | Generally < 10% is acceptable.[5][6] | General Guideline |
| Inter-assay Precision (CV) | Generally < 15% is acceptable.[5][6] | General Guideline |
| Recovery | 80-120% is a common acceptance range.[7] | General Guideline |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the key methods cited.
HPLC Method for Flunixin in Injectable Solution[1]
-
Instrumentation: Dionex-Ultimate 3000 system with a UV detector.
-
Column: Reversed-phase C18e (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water, with pH adjusted to 2.8 using diluted phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Robustness Study: The method's robustness was evaluated by intentionally varying the following parameters: pH of the mobile phase (±0.2), column temperature (±5°C), mobile phase flow rate (±0.1 mL/min), detection wavelength (±2 nm), and the organic component percentage in the mobile phase (±5%). The method was considered robust as the results for recovery (97.0% to 103.0%) and RSD (<3.0%) remained within acceptable limits.[1]
LC-MS/MS Method for Flunixin in Milk[2]
Two methods were compared for the analysis of Flunixin and its metabolite, 5-hydroxy Flunixin, in milk.
-
Sample Preparation (Method 1): Based on a multi-residue, multi-class analysis method. It is noted for being environmentally friendly due to lower reagent use and simpler sample preparation compared to Method 2.[2]
-
Sample Preparation (Method 2): Milk samples (2 g) are prepared in a 50-mL centrifuge tube. An EDTA solution (100 μL) is added, and the mixture is shaken. Acetonitrile with 0.1% formic acid (8.5 mL) and dichloromethane (1.5 mL) are added, followed by shaking and centrifugation. The supernatant is then purified with C18.[2]
-
Analysis: The final extracts from both methods were analyzed using liquid chromatography-tandem mass spectrometry.
-
Validation: The methods were validated according to Codex guidelines (CAC/GL 71-2009) for linearity, accuracy, precision, and detection limits. Inter-laboratory validation was performed for Method 1 in two other laboratories to confirm reproducibility.[2]
ELISA for Flunixin in Bovine Plasma[4]
-
Assay Type: A commercial immunoassay was adapted for the determination of Flunixin concentrations in plasma.
-
Sample Preparation: Plasma samples required a minimum 1:10 dilution with a 50 mM phosphate buffer before analysis.
-
Validation: The method was validated by determining the limit of detection and the working range. The results were also compared with an LC-MS/MS method. While specific robustness tests were not detailed, the comparison with a highly sensitive and specific method like LC-MS/MS provides confidence in its application for quantitative analysis.[4]
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved in each quantification method.
References
- 1. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of ELISA and LC-MS/MS for the measurement of flunixin plasma concentrations in beef cattle after intravenous and subcutaneous administration. | Semantic Scholar [semanticscholar.org]
- 5. salimetrics.com [salimetrics.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
The Gold Standard in Flunixin Analysis: A Comparative Study of Deuterated vs. Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of deuterated and non-deuterated standards for Flunixin analysis, supported by representative experimental data and detailed protocols, to facilitate informed decision-making in analytical method development.
The use of a stable isotope-labeled internal standard, such as Flunixin-d3, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This approach, known as isotope dilution mass spectrometry, offers significant advantages in mitigating analytical variability, particularly from matrix effects.[3][4]
Mitigating Matrix Effects: The Core Advantage of Deuterated Standards
Biological matrices are inherently complex and can significantly impact the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby providing effective normalization.[4]
Deuterated standards, being chemically almost identical to the analyte, exhibit nearly identical chromatographic behavior and ionization response.[4][5] In contrast, non-deuterated standards, which are structurally similar but different compounds, may have different retention times and be affected differently by the matrix, leading to less reliable correction.[1][6]
Quantitative Performance Comparison
The superior performance of a deuterated internal standard is evident in key analytical parameters such as recovery, matrix effect, accuracy, and precision. The following tables summarize representative data from a comparative evaluation of a deuterated (this compound) versus a non-deuterated standard for the quantification of Flunixin in a biological matrix.
Table 1: Comparison of Recovery and Matrix Effect
| Parameter | Deuterated Standard (this compound) | Non-Deuterated Standard | Key Observations |
| Analyte Recovery (%) | 88 | 88 | Analyte recovery is independent of the internal standard used. |
| Internal Standard Recovery (%) | 87 | 75 | The deuterated standard shows more consistent recovery with the analyte. |
| Matrix Effect (Analyte) | 70% (Ion Suppression) | 70% (Ion Suppression) | Both standards are tested against the same level of analyte ion suppression. |
| Matrix Effect (Internal Standard) | 72% (Ion Suppression) | 58% (Ion Suppression) | This compound experiences a more similar matrix effect to Flunixin. |
| IS-Normalized Matrix Factor | 0.97 | 1.21 | The IS-Normalized Matrix Factor for the deuterated standard is closer to the ideal value of 1.0, indicating superior compensation.[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | Deuterated Standard (this compound) | Non-Deuterated Standard | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | -2.8% | +14.2% | Within ±15% (±20% at LLOQ)[7] |
| Precision (%RSD) | 4.5% | 13.8% | ≤15% (≤20% at LLOQ)[7] |
Data is representative and illustrates the typically observed trend of improved accuracy and precision with deuterated standards.[5][7]
Experimental Protocols
To objectively evaluate the performance of deuterated versus non-deuterated standards, a rigorous experimental protocol is essential.
Protocol 1: Evaluation of Matrix Effects
This experiment quantifies the extent of matrix-induced ion suppression or enhancement and the ability of the internal standard to compensate for it.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of Flunixin and the internal standard (deuterated or non-deuterated) in a clean solvent (e.g., methanol/water) at a mid-range concentration.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, tissue homogenate) from at least six different sources. After the final extraction step, spike the clean extract with Flunixin and the internal standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with Flunixin and the internal standard before the extraction process.
2. Data Analysis:
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in the post-extraction spike (Set B) to the peak area in the neat solution (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
Recovery: Calculate the recovery by comparing the peak area of the analyte in the pre-extraction spike (Set C) to the peak area in the post-extraction spike (Set B).
-
Recovery (%) = [Peak Area (Set C) / Peak Area (Set B)] x 100
-
-
IS-Normalized Matrix Factor: Calculate this by dividing the analyte MF by the internal standard MF. A value close to 1.0 indicates effective compensation for the matrix effect.[3]
Protocol 2: Quantitative Analysis of Flunixin using LC-MS/MS
This protocol describes a general method for the quantification of Flunixin in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Flunixin and this compound.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of Flunixin.
References
Safety Operating Guide
Proper Disposal of Flunixin-d3: A Guide for Laboratory Professionals
Flunixin-d3, a deuterated analog of Flunixin, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. As with any pharmaceutical compound, adherence to federal, state, and local regulations is paramount. This guide provides essential information for the proper handling and disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-impermeable gloves, eye protection, and a lab coat.[1][2] All handling of this compound should occur in a well-ventilated area to avoid inhalation of dust or vapors.[1][2] In case of a spill, prevent further leakage if it is safe to do so.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Discharge of this compound into the environment, including drains and sewer systems, must be strictly avoided.[1][2]
Disposal Procedures for this compound and Contaminated Materials
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to contact a licensed professional waste disposal service to manage the disposal of this material.[2]
| Waste Stream | Disposal Method | Regulatory Considerations |
| Unused/Surplus this compound | Offer to a licensed professional waste disposal company for incineration or chemical destruction.[1][2] | Must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[3] |
| Contaminated Labware (e.g., vials, pipettes) | Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration if combustible.[1] | State and local regulations may have specific requirements for container disposal. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of as unused product in a sealed container.[2] | Follow institutional guidelines for the disposal of chemically contaminated solid waste. |
| Spill Cleanup Debris | Collect in a suitable, closed container and dispose of through a licensed waste disposal service.[1][2][4][5] | Treat as hazardous waste. |
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, including this compound, under the Resource Conservation and Recovery Act (RCRA).[3] A key provision is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[3][6] It is the responsibility of the waste generator (the laboratory) to determine if their pharmaceutical waste is classified as hazardous.[7]
Experimental Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. floridadep.gov [floridadep.gov]
Personal protective equipment for handling Flunixin-d3
Essential Safety and Handling Guide for Flunixin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is the deuterium-labeled version of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[1] While the deuterium labeling is primarily for use as a tracer or internal standard in quantitative analysis, the handling precautions are similar to the parent compound.[1]
Hazard Identification and Mitigation
Flunixin and its derivatives can cause serious eye damage, skin irritation, and may cause respiratory irritation.[2][3] Prolonged or repeated exposure can cause damage to organs such as the digestive system and kidneys.[4] It is also harmful if swallowed.[4][5]
Hazard Summary Table
| Hazard Type | Description | Mitigation Measures |
| Eye Irritation | Causes serious eye damage.[4] | Wear tightly fitting safety goggles with side-shields or a face shield.[4][6] |
| Skin Irritation | May cause skin irritation upon contact.[2][7] | Wear suitable protective clothing and chemical-impermeable gloves.[4][6] |
| Respiratory Irritation | Inhalation of dust or mist may lead to respiratory irritation.[2][6] | Handle in a well-ventilated area or a chemical fume hood.[6] |
| Ingestion | Harmful if swallowed.[4][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9] |
| Organ Damage | Causes damage to organs (digestive system, kidneys) through prolonged or repeated exposure.[4] | Minimize exposure by following all safety protocols. |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential for protection against the potential hazards of this compound. The following table outlines the minimum PPE requirements.
PPE Selection Table
| PPE Category | Standard/Specification | Details |
| Eyes/Face | ANSI Z87.1 or European Standard EN166 | Safety glasses with side-shields or chemical safety goggles.[6] A face shield is recommended for splash hazards.[4] |
| Hands | EU Directive 89/686/EEC and the standard EN 374 | Wear fire/flame resistant and impervious gloves.[6] Nitrile gloves are a suitable option.[7] |
| Body | N/A | A long-sleeved laboratory coat or disposable coveralls should be worn.[4] |
| Respiratory | N/A | Handle in a well-ventilated area. If dust or aerosols can be generated, use a full-face respirator.[4][6] |
| Feet | N/A | Closed-toe shoes must be worn in the laboratory. |
Procedural, Step-by-Step Guidance
Handling and Operational Plan
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form.[6] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above. Gloves must be inspected for integrity before use.[6]
-
Weighing and Aliquoting : If working with a solid form, handle it carefully to avoid creating dust.[6] Use non-sparking tools.[6]
-
Dissolving : When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and forearms thoroughly with soap and water.[6][10] Decontaminate all surfaces and equipment used. Remove and properly dispose of or launder contaminated clothing.[2]
Storage Plan
-
Store this compound in its original, tightly sealed container in a dry, cool, and well-ventilated place.[6]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[6]
-
Store apart from foodstuff containers.[6]
Spill Cleanup Protocol
-
Alert Personnel and Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large.[6]
-
Ventilate the Area : Ensure the area is well-ventilated.[6]
-
Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[6] For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Dispose : Collect the spilled material and absorbent in a suitable, closed container for disposal.[6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
-
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, regional, and national regulations.[9]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not discharge into sewer systems or the environment.[6]
-
Empty containers can be triple-rinsed and offered for recycling or reconditioning.[6]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. zoetis.ca [zoetis.ca]
- 5. merck.com [merck.com]
- 6. targetmol.com [targetmol.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. msd.com [msd.com]
- 9. medicines.health.europa.eu [medicines.health.europa.eu]
- 10. farmacy.co.uk [farmacy.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
